7-Bromohept-3-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromohept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXBDVDJQWGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705876 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79837-80-2 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-3-ene is a halogenated alkene that serves as a versatile bifunctional molecule in organic synthesis. Its structure, featuring both a carbon-carbon double bond and a terminal bromine atom, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its isomers.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computed data is available for this compound, experimentally determined physical properties are more readily found for its isomer, 7-bromo-1-heptene.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | [1][2] |
| Molecular Weight | 177.08 g/mol | [1] |
| CAS Number | 79837-80-2 ((Z)-isomer) | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC=CCCCBr | [1] |
| InChI Key | BDGXBDVDJQWGIH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary and most reliable method for the synthesis of this compound is through the bromination of the corresponding alcohol, hept-4-en-1-ol. This method is particularly effective as it allows for the stereoselective synthesis of either the (Z) or (E) isomer, provided the corresponding stereochemically pure alkenol is used as the starting material. The reaction typically employs a phosphine-bromine reagent system, such as triphenylphosphine (PPh₃) and bromine (Br₂).[3]
Stereoselective Synthesis
The stereochemistry of the double bond in this compound is retained during the bromination reaction. This means that (Z)-hept-4-en-1-ol will yield (Z)-7-bromohept-3-ene, and (E)-hept-4-en-1-ol will yield (E)-7-bromohept-3-ene. For instance, the conversion of (E)-hept-4-en-1-ol to (E)-7-bromohept-3-ene has been reported with a yield of 81%.[3]
Reactivity and Applications in Synthesis
The bifunctional nature of this compound makes it a useful building block in organic synthesis. The terminal bromine atom is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism, while the double bond can undergo various addition reactions.[3]
This dual reactivity allows for its use in the construction of more complex molecules. For example, it is a key intermediate in the synthesis of natural products and other intricate organic compounds.[3]
Spectroscopic Data
Safety and Handling
Specific safety data for this compound is not widely documented. However, given its structure as a halogenated alkene, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For its isomer, 7-bromo-1-heptene, the safety data indicates that it is a flammable liquid and can cause skin and eye irritation. Similar precautions should be taken when handling this compound.
Conclusion
This compound is a valuable synthetic intermediate with a rich potential for chemical transformations. Its stereoselective synthesis from the corresponding alcohols provides access to both (Z) and (E) isomers, which can be used in the targeted synthesis of complex molecules. While detailed experimental data for this specific compound is limited in publicly available resources, its structural similarity to other halogenated alkenes provides a basis for understanding its reactivity and handling requirements. Further research into the specific properties and reactions of this compound would be beneficial for expanding its applications in organic synthesis.
References
Technical Guide: Physical Properties of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 7-Bromohept-3-ene, an unsaturated haloalkane. This document distinguishes between the (Z) and (E) stereoisomers where information is available and highlights gaps in the existing experimental data.
Chemical Identity and Structure
This compound is a seven-carbon chain alkene with a bromine atom at position 7 and a double bond at position 3. The geometry of this double bond gives rise to two stereoisomers: (Z)-7-Bromohept-3-ene and (E)-7-Bromohept-3-ene. These isomers have distinct spatial arrangements, which can influence their physical properties and reactivity.
Molecular Formula: C7H13Br[1]
Molecular Weight: 177.08 g/mol [1]
A summary of the key identifiers for each isomer is presented in Table 1.
Table 1: Chemical Identifiers for this compound Isomers
| Identifier | (Z)-7-Bromohept-3-ene | (E)-7-Bromohept-3-ene |
| CAS Number | 79837-80-2 | 31502-26-8 |
| IUPAC Name | (3Z)-7-bromohept-3-ene | (3E)-7-bromohept-3-ene |
| Synonyms | (Z)-7-Bromo-3-heptene | (E)-7-Bromo-3-heptene |
| InChIKey | BDGXBDVDJQWGIH-ARJAWSKDSA-N | BDGXBDVDJQWGIH-HWKANZROSA-N |
Physical Properties
A thorough review of publicly available chemical databases and scientific literature reveals a significant lack of experimentally determined physical properties for either the (Z) or (E) isomer of this compound. Data for boiling point, density, and refractive index are frequently reported for the constitutional isomer, 7-bromohept-1-ene, and should not be confused with the properties of the this compound isomers.
In the absence of experimental data, computational predictions are often used. Table 2 summarizes these computed properties, which should be considered as estimates.
Table 2: Computed Physical Properties of this compound Isomers
| Property | (Z)-7-Bromohept-3-ene | (E)-7-Bromohept-3-ene | Data Source |
| Boiling Point | Not Available | Not Available | - |
| Density | Not Available | Not Available | - |
| Refractive Index | Not Available | Not Available | - |
| XLogP3-AA | 3.1 | 3.1 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | 0 Ų | PubChem[1] |
Note: The lack of available experimental data for boiling point, density, and refractive index is a critical finding. These values should be determined experimentally for any research or development application.
Spectroscopic Properties
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the C=C double bond and the C-Br bond. The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region, generally below 800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show signals for olefinic protons in the region of 5.2-5.7 ppm. The protons on the carbon adjacent to the bromine (CH₂Br) would appear as a downfield triplet, likely in the 3.3-3.6 ppm range. Other aliphatic protons would be found further upfield. The coupling constants of the olefinic protons would be indicative of the double bond geometry ((Z) or (E)).
-
¹³C NMR : The spectrum will show distinct signals for the two sp² hybridized carbons of the double bond (typically 120-140 ppm) and the carbon attached to the bromine (typically 30-40 ppm).
-
Experimental Protocols
Stereoselective Synthesis of this compound
A reliable and established method for the synthesis of stereochemically pure (Z)- or (E)-7-bromohept-3-ene is the bromination of the corresponding alcohol, (Z)- or (E)-hept-4-en-1-ol, using a phosphine-bromine reagent system. This method is effective for converting primary alcohols to their corresponding bromides with retention of the double bond's geometry.
Reaction: Hept-4-en-1-ol + PPh₃ + Br₂ → this compound + PPh₃O + HBr
Detailed Methodology (Representative Protocol):
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is dried and flushed with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: The flask is charged with a solution of the starting alcohol (e.g., (Z)-hept-4-en-1-ol) and triphenylphosphine (PPh₃) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). The solution is cooled in an ice bath to 0 °C.
-
Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise from the dropping funnel to the cooled, stirring solution. The addition rate is controlled to maintain the temperature below 5 °C. The characteristic orange-red color of bromine should disappear as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alcohol.
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over an anhydrous salt like magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure.
-
Final Product Isolation: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound isomer.
The following diagram illustrates the general workflow for this synthesis.
Figure 1. General workflow for the synthesis of (Z)-7-Bromohept-3-ene.
Reactivity and Applications
This compound is a bifunctional molecule, containing both an alkene and a primary alkyl bromide. This structure allows it to participate in a variety of chemical reactions.
-
Nucleophilic Substitution (Sₙ2): The primary alkyl bromide is susceptible to attack by various nucleophiles, allowing for the introduction of different functional groups at the 7-position.
-
Electrophilic Addition: The electron-rich double bond can undergo electrophilic addition reactions with reagents such as hydrogen halides or halogens.
-
Cross-Coupling and Metathesis: The presence of both functional groups makes it a useful building block in more complex synthetic strategies, including cross-coupling and metathesis reactions.
Due to its functional handles, this compound and its isomers are valuable intermediates in the synthesis of natural products and other complex organic molecules.
References
An In-depth Technical Guide to 7-Bromohept-3-ene (CAS Number: 79837-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-3-ene, with the CAS number 79837-80-2, is a bifunctional organohalide that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a carbon-carbon double bond and a terminal bromine atom, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including natural products, specialized amino acids, and fragrance compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | [1][2][3][4] |
| Molecular Weight | 177.08 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCC=CCCCBr | [1] |
| InChI Key | BDGXBDVDJQWGIH-UHFFFAOYSA-N | [5] |
| CAS Number | 79837-80-2 | [1][2][3][4][5] |
| Exact Mass | 176.02006 Da | [2][3][4] |
| Complexity | 57.4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
Stereochemistry
The stereochemistry of the double bond in this compound is a critical aspect of its synthetic utility. Both the (Z) and (E) isomers can be synthesized stereoselectively, which is crucial for controlling the three-dimensional structure of the target molecules.[5] The specific geometry of the double bond is retained during key synthetic transformations, allowing for precise architectural control in complex syntheses.[5]
Synthesis
A reliable and stereospecific method for the synthesis of this compound isomers involves the bromination of the corresponding alcohol precursors.[5] This approach offers high yields and preserves the geometry of the double bond.
Experimental Protocol: Stereoselective Synthesis of (E)-7-Bromohept-3-ene
This protocol is based on the conversion of (E)-hept-4-en-1-ol to (E)-7-bromohept-3-ene, as reported by Reddy and colleagues, which demonstrates the stereospecificity of the method.[5]
Materials:
-
(E)-hept-4-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the triphenylphosphine solution. The addition should be done cautiously to control the exothermic reaction.
-
To the resulting phosphine-bromine reagent, add a solution of (E)-hept-4-en-1-ol in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
The crude product is then purified, for example, by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure (E)-7-bromohept-3-ene.
This method has been reported to provide the corresponding (E)-alkenyl bromide in an 81% yield.[5] A similar procedure starting with (Z)-hept-4-en-1-ol would yield (Z)-7-bromohept-3-ene.[5]
Caption: Stereoselective synthesis of this compound isomers.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations.
SN2 Reactions
The primary alkyl bromide moiety readily undergoes nucleophilic substitution (SN2) reactions with a wide range of heteroatom nucleophiles.[5] This allows for the introduction of various functional groups, making it a valuable tool for building molecular complexity.
Common nucleophiles include:
-
Hydroxides (OH⁻): to form alcohols.
-
Alkoxides (RO⁻): to form ethers.
-
Amines (RNH₂, R₂NH, R₃N): to form substituted amines.
-
Thiols (RSH): to form thioethers.
-
Cyanide (CN⁻): to form nitriles, which can be further elaborated.
The efficiency of these reactions is influenced by factors such as the nucleophilicity of the attacking species, the choice of solvent, and the reaction temperature.[5]
Caption: Overview of SN2 reactions with this compound.
Cross-Coupling and Metathesis Reactions
The presence of both an alkyl bromide and an alkene enables participation in powerful carbon-carbon bond-forming reactions.[5] The alkyl bromide can be converted into an organometallic reagent (e.g., a Grignard reagent) for subsequent cross-coupling reactions. The alkene moiety can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds.[5]
Applications in the Synthesis of Bioactive Molecules and Natural Products
While a significant body of research on the direct application of this compound in medicinal chemistry is not yet established, its isomers and related bromoalkenes are utilized in the synthesis of various important molecules:
-
Pheromones: It is a key component in the synthesis of aggregation pheromones of bark beetles, such as frontalin and brevicomins.[5]
-
Amino Acid Derivatives: Isomers like 7-bromohept-1-ene are used as alkylating agents in the synthesis of unnatural amino acids, such as Boc-L-2-amino-8-nonenoic acid, which are valuable for developing new therapeutic agents.[5]
-
Flavor and Fragrance Compounds: It serves as a precursor in the synthesis of (Z)-γ-jasmolactone, a notable flavor and fragrance compound.[5]
-
Polymer Chemistry: Bromoalkenes, including isomers of this compound, can be used to functionalize polymers and create materials with tailored properties for applications in drug delivery and tissue engineering.[5]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations, coupled with the stereoselective nature of its synthesis, makes it an important tool for the construction of complex molecular architectures. While its direct application in drug development is an area ripe for further exploration, its utility in the synthesis of natural products and other bioactive molecules underscores its importance for the research and scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H13Br | CID 53676115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 79837-80-2 - TRC - (3Z)-7-Bromo-3-heptene | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 79837-80-2 - TRC - (3Z)-7-Bromo-3-heptene | LGC Standards [lgcstandards.com]
- 5. This compound | 79837-80-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to 7-Bromohept-3-ene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromohept-3-ene, a halogenated alkene with the chemical formula C₇H₁₃Br, is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a carbon-carbon double bond and a terminal bromine atom, allows for a diverse range of chemical transformations, making it a key building block in the stereoselective synthesis of complex molecules, including natural products and specialized amino acid derivatives. This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and key applications of this compound, with a focus on its utility for researchers in the fields of organic chemistry and drug development.
Chemical Properties and Stereochemistry
This compound exists as two geometric isomers, (Z)-7-bromohept-3-ene and (E)-7-bromohept-3-ene, arising from the substitution pattern around the C3-C4 double bond. The stereochemistry of the double bond is a critical feature of this molecule, as it dictates the three-dimensional structure of its derivatives and is often crucial for the biological activity of the target molecules synthesized from it.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| CAS Number | 79837-80-2 | [1][2] |
| Canonical SMILES | CCC=CCCCBr | [1] |
| InChIKey | BDGXBDVDJQWGIH-UHFFFAOYSA-N | [1][2] |
Stereoselective Synthesis
The most established and reliable method for the stereoselective synthesis of both (Z)- and (E)-7-bromohept-3-ene is through the bromination of the corresponding stereochemically pure alcohols, (Z)-hept-4-en-1-ol and (E)-hept-4-en-1-ol, respectively. This conversion is typically achieved with high fidelity, retaining the geometry of the double bond.
Experimental Protocol: Synthesis of (E)-7-Bromohept-3-ene
This protocol is based on the reported conversion of (E)-hept-4-en-1-ol to (E)-7-bromohept-3-ene.[2]
Reagents and Materials:
-
(E)-hept-4-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A solution of triphenylphosphine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
To this cooled solution, a solution of bromine in dichloromethane is added dropwise with stirring. The formation of a white precipitate of the triphenylphosphine-bromine adduct will be observed.
-
A solution of (E)-hept-4-en-1-ol and pyridine in dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitoring by TLC).
-
Upon completion, the reaction mixture is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to yield pure (E)-7-bromohept-3-ene. A reported yield for this conversion is 81%.[2]
A similar procedure can be followed for the synthesis of (Z)-7-bromohept-3-ene starting from (Z)-hept-4-en-1-ol.
Diagram 1: Synthesis of (E)-7-Bromohept-3-ene
References
An In-depth Technical Guide to the Structural and Stereoisomers of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereoisomers of 7-bromohept-3-ene, a versatile bifunctional molecule utilized in organic synthesis.[1] The presence of both a carbon-carbon double bond and a bromine atom allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules and natural products, such as insect pheromones.[1] This document details the isomeric possibilities, physical properties, and relevant experimental protocols.
Isomerism in Bromoheptenes
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For bromoheptene (C₇H₁₃Br), this isomerism can be categorized into two main types: structural isomerism and stereoisomerism.
1.1. Structural Isomers
Structural isomers, also known as constitutional isomers, have the same molecular formula but different connectivity of atoms. This can arise from variations in the carbon skeleton (branching), the position of the double bond, or the position of the bromine atom. While the focus of this guide is this compound and its related isomers, it is important to recognize the vast number of possible structural isomers. For straight-chain bromoheptenes alone, numerous isomers exist based on the positions of the double bond (hept-1-ene, hept-2-ene, hept-3-ene) and the bromine atom (positions 1 through 7).
1.2. Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This includes geometric isomers (cis/trans or E/Z) and optical isomers (enantiomers and diastereomers).
1.2.1. Stereoisomers of this compound
The specific molecule, this compound, exhibits geometric isomerism due to the presence of a double bond at the third carbon.
-
Geometric Isomerism (E/Z): The double bond between carbons 3 and 4 restricts rotation, leading to two possible spatial arrangements of the substituents.
-
(Z)-7-bromohept-3-ene (cis): The higher priority groups on each carbon of the double bond are on the same side.
-
(E)-7-bromohept-3-ene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.
-
This compound does not possess a chiral center (a carbon atom bonded to four different groups), and therefore, it does not have enantiomers. The two stereoisomers are diastereomers of each other.
The following diagram illustrates the classification of isomers for this compound.
Caption: Isomer classification for this compound.
Physical Properties
| Property | General Trend for Haloalkane Isomers |
| Boiling Point | Generally higher than the corresponding alkanes due to increased molecular weight and polarity.[4][6] For isomeric haloalkanes, increased branching leads to a lower boiling point due to a smaller surface area and weaker van der Waals forces.[2][5] The boiling point also increases with the atomic mass of the halogen (R-Cl < R-Br < R-I).[2][6] |
| Melting Point | Higher than corresponding hydrocarbons.[3] Symmetrical isomers, such as para-isomers of dihalobenzenes, tend to have higher melting points due to more efficient packing in the crystal lattice.[4] |
| Density | Alkyl bromides are generally denser than water.[5] Density increases with the number and mass of halogen atoms.[4] For isomeric haloalkanes, density tends to decrease with increased branching.[6] |
| Solubility | Haloalkanes are generally insoluble or sparingly soluble in water as they cannot form strong hydrogen bonds.[2][3][4][5][6] They are typically soluble in organic solvents.[4][5][6] |
| Physical State | Lower molecular weight haloalkanes can be gases at room temperature, while higher members are liquids or solids.[2][4] Pure haloalkanes are typically colorless, but bromides and iodides may develop color upon exposure to light due to decomposition.[3][4][5] |
Experimental Protocols
The synthesis of specific isomers of this compound often relies on stereoselective methods starting from the corresponding alcohol.
3.1. Stereoselective Synthesis of (Z)-7-Bromohept-3-ene
An established method for the synthesis of (Z)-7-bromohept-3-ene involves the bromination of (Z)-hept-4-en-1-ol using a phosphine-bromine reagent system, such as triphenylphosphine and bromine.[1] This method is effective for converting primary alcohols to their corresponding bromides with retention of the double bond's geometry.[1]
Detailed Protocol:
-
Reagents and Equipment: (Z)-hept-4-en-1-ol, triphenylphosphine, bromine, suitable anhydrous solvent (e.g., dichloromethane), reaction flask, dropping funnel, magnetic stirrer, and equipment for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column).
-
Procedure:
-
Dissolve triphenylphosphine in the anhydrous solvent in the reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled triphenylphosphine solution.
-
To this mixture, add a solution of (Z)-hept-4-en-1-ol in the solvent dropwise.
-
Allow the reaction to stir at a low temperature and then warm to room temperature.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction and perform an aqueous workup to remove byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure (Z)-7-bromohept-3-ene.
-
3.2. Stereoselective Synthesis of (E)-7-Bromohept-3-ene
Similarly, (E)-7-bromohept-3-ene can be synthesized from (E)-hept-4-en-1-ol using the same phosphine-bromine reagent system, demonstrating the stereospecificity of this conversion.[1] The protocol is analogous to the one described for the (Z)-isomer.
The following workflow diagram illustrates the general process for the stereoselective synthesis of this compound isomers.
Caption: Workflow for the stereoselective synthesis.
Conclusion
This compound is a valuable chemical intermediate whose utility is enhanced by the existence of its stereoisomers. The ability to synthesize the (E) and (Z) isomers stereoselectively allows for precise control in the construction of complex target molecules in various fields, including drug development and the synthesis of natural products. A thorough understanding of the isomeric forms and their properties is crucial for researchers and scientists working in these areas.
References
- 1. This compound | 79837-80-2 | Benchchem [benchchem.com]
- 2. pw.live [pw.live]
- 3. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. organicmystery.com [organicmystery.com]
- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-bromohept-3-ene. It includes predicted quantitative data, comprehensive experimental protocols for data acquisition, and logical workflows for spectral analysis and signal assignment, tailored for professionals in research and drug development.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational models and serve as a reference for experimental verification. The numbering convention used for the assignments is as follows:
Br-CH₂-CH₂-CH₂-CH=CH-CH₂-CH₃ (7) (6) (5) (4) (3) (2) (1)
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H1 (CH₃) | 0.9 - 1.1 | Triplet (t) | ~ 7.5 |
| H2 (CH₂) | 1.9 - 2.1 | Quintet (quint) | ~ 7.5 |
| H3 (CH) | 5.3 - 5.5 | Multiplet (m) | - |
| H4 (CH) | 5.3 - 5.5 | Multiplet (m) | - |
| H5 (CH₂) | 2.1 - 2.3 | Quartet (q) | ~ 7.0 |
| H6 (CH₂) | 1.8 - 2.0 | Quintet (quint) | ~ 7.0 |
| H7 (CH₂) | 3.3 - 3.5 | Triplet (t) | ~ 6.8 |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C1 | 13 - 15 |
| C2 | 25 - 27 |
| C3 | 124 - 126 |
| C4 | 130 - 132 |
| C5 | 32 - 34 |
| C6 | 30 - 32 |
| C7 | 33 - 35 |
Experimental Protocols
This section outlines the detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of -10 to 220 ppm will cover the expected chemical shifts for most organic molecules.
-
Temperature: 298 K (25 °C).
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate the key workflows involved in the NMR analysis of this compound.
Caption: General workflow for NMR analysis of this compound.
Caption: Logical workflow for the assignment of NMR signals.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromohept-3-ene
Introduction to the Mass Spectrometry of Halogenated Alkenes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI), forming a molecular ion (M+•).[2] This high-energy molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the original structure.
For a molecule like this compound (C7H13Br), the presence of both a double bond and a bromine atom will dictate its fragmentation behavior. The molecular weight of this compound is approximately 177.08 g/mol , with a monoisotopic mass of 176.02006 Da.[3] The presence of bromine is a key feature, as it has two common isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in characteristic M+ and M+2 peaks of roughly equal intensity in the mass spectrum.[4]
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is expected to be governed by several key processes, including cleavage of the carbon-bromine bond, alpha-cleavage adjacent to the bromine atom, and fragmentation influenced by the double bond.[5][6]
Halogen Cleavage
The most straightforward fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[6] In the case of this compound, this would involve the loss of a bromine radical (•Br) from the molecular ion.
-
M+• → [M - Br]+ + •Br
This fragmentation would result in a carbocation with a mass corresponding to the heptenyl fragment. This is a common fragmentation mode for halogenated compounds.[4]
Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the heteroatom (in this case, bromine).[6][7] This is a common fragmentation pattern for alkyl halides and can lead to the formation of a resonance-stabilized cation.[6] For this compound, cleavage of the C6-C7 bond would be an example of alpha-cleavage.
Allylic Cleavage
The presence of a double bond at the 3-position introduces the possibility of allylic cleavage. The bond allylic to the double bond (C5-C6) is weakened, and its cleavage can lead to the formation of a resonance-stabilized allylic carbocation.[8] This is a highly favorable fragmentation pathway for alkenes.[8]
Other Potential Fragmentations
Rearrangement reactions, such as the McLafferty rearrangement, are also possible, although typically more common in molecules containing carbonyl groups.[5] Additionally, fragmentation of the alkyl chain can occur, leading to a series of peaks separated by 14 mass units (CH2 groups).[7][9][10]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound based on the discussed fragmentation pathways. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br).
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Notes |
| 176/178 | [C₇H₁₃Br]⁺• | Molecular Ion (M⁺•) | Isotopic peaks due to ⁷⁹Br and ⁸¹Br will be present in a ~1:1 ratio.[4] |
| 97 | [C₇H₁₃]⁺ | Loss of •Br | Represents the heptenyl cation resulting from halogen cleavage.[4][6] |
| 55 | [C₄H₇]⁺ | Allylic Cleavage | A common and stable allylic carbocation. |
| 41 | [C₃H₅]⁺ | Allylic Cleavage | A stable allylic carbocation. |
Experimental Protocols
A generalized experimental protocol for analyzing the mass spectrometry fragmentation of this compound is provided below. This protocol is based on standard methods for volatile organic compounds.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound and identify its major fragment ions.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Helium (carrier gas)
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. A typical concentration is in the range of 10-100 ppm.
-
GC-MS Instrumentation Setup:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The compound will be separated by the GC column and then introduced into the mass spectrometer for ionization and fragmentation.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (and its isotopic M+2 peak). Identify the major fragment ions and propose structures and fragmentation mechanisms that account for their formation.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.
Caption: Halogen cleavage of the this compound molecular ion.
Caption: Allylic cleavage of the this compound molecular ion.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. This compound | C7H13Br | CID 53676115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 7-Bromohept-3-ene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromohept-3-ene, a halogenated alkene of interest in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles and provides detailed experimental protocols for its determination.
Physicochemical Properties and Predicted Solubility
This compound is a monohalogenated alkene with the molecular formula C₇H₁₃Br.[1] Its structure, featuring a seven-carbon chain with a bromine atom and a double bond, dictates its solubility behavior. As a general principle, "like dissolves like" is the primary determinant of solubility. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 79837-80-2 | Benchchem[2] |
Based on its molecular structure, which is predominantly nonpolar due to the hydrocarbon chain, this compound is expected to be sparingly soluble in polar solvents like water but readily soluble in a wide range of organic solvents.[3][4] The presence of the bromine atom introduces some polarity, but the long alkyl chain dominates the molecule's character.
Qualitative Solubility Prediction:
-
High Solubility: Expected in nonpolar solvents such as hexane and toluene, and in moderately polar solvents like diethyl ether, ethyl acetate, dichloromethane, and chloroform.
-
Moderate to High Solubility: Expected in polar aprotic solvents like acetone, and in alcohols such as methanol, ethanol, and isopropanol.
-
Low Solubility: Expected in highly polar protic solvents, most notably water.[3][4]
-
High Miscibility: Likely to be miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their broad solvency power.[5][6][7]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Hexane, Toluene, Diethyl ether, Ethyl acetate, Acetone, Ethanol, Methanol, Dimethyl sulfoxide (DMSO)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle.
-
For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.
-
Analyze the diluted sample using a pre-calibrated GC-FID or spectrophotometer to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent in units of g/100 mL or mol/L using the determined concentration and the dilution factor.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by a hierarchy of factors, from its fundamental molecular structure to the external experimental conditions. The following diagram illustrates these logical relationships.
Conclusion
References
- 1. This compound | C7H13Br | CID 53676115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79837-80-2 | Benchchem [benchchem.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. embibe.com [embibe.com]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity Profile of 7-Bromohept-3-ene
Introduction
This compound is a bifunctional organic molecule that serves as a versatile intermediate in a multitude of synthetic applications.[1] Its structure, which incorporates both a terminal alkyl bromide and an internal alkene, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for the construction of more complex molecular architectures, including natural products and pharmacologically active compounds.[1] The stereochemistry of the double bond, which can exist as either the (Z) or (E) isomer, is a critical aspect of its synthetic utility, as the geometry is often retained in subsequent reactions.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, supported by experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1. Spectroscopic data, essential for its characterization, is detailed in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79837-80-2 | [2][3] |
| Molecular Formula | C₇H₁₃Br | [2][3] |
| Molecular Weight | 177.08 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CCC=CCCCBr | [2][3] |
| InChIKey | BDGXBDVDJQWGIH-UHFFFAOYSA-N | [2][3] |
Table 2: Illustrative Spectroscopic Data for a this compound Isomer
Note: The following data is for the related compound (E)-7-bromohept-2-ene and serves as a representative example for the key functional groups.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |
| ¹H NMR | 5.71 – 5.20 | m | - | Olefinic protons | [1] |
| 3.41 | t | 6.8 | CH₂Br | [1] | |
| IR (cm⁻¹) | ~3015 | - | - | =C-H stretch | [1] |
| ~1655 | - | - | C=C stretch | [1] | |
| ~670 | - | - | C-Br stretch | [1] |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and for monitoring the progress of its reactions.[1] Infrared (IR) spectroscopy is utilized to confirm the presence of key functional groups, such as the C=C double bond.[1]
Synthesis of this compound
The most common and reliable method for synthesizing this compound involves the bromination of the corresponding alcohol, hept-4-en-1-ol.[1] This reaction is typically achieved using a phosphine-bromine reagent system, such as triphenylphosphine and bromine or carbon tetrabromide.[1] A key advantage of this method is that it proceeds with retention of the double bond's stereochemistry, allowing for the stereoselective synthesis of either the (Z) or (E) isomer from the corresponding stereochemically pure alkenol.[1] For example, (E)-7-bromohept-3-ene can be synthesized from (E)-hept-4-en-1-ol with high yields.[1]
Experimental Protocol: Synthesis of (Z)-7-Bromohept-3-ene
This protocol is a generalized procedure based on the bromination of primary alcohols using triphenylphosphine and bromine.
-
Reaction Setup: A solution of triphenylphosphine in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Reagent Addition: Bromine is added dropwise to the cooled solution, leading to the formation of the triphenylphosphine dibromide reagent.
-
Substrate Addition: A solution of (Z)-hept-4-en-1-ol in the same solvent is then added slowly to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure (Z)-7-bromohept-3-ene.
Caption: General workflow for the synthesis of this compound.
Reactivity of the Alkyl Bromide Moiety
The primary alkyl bromide in this compound is the most reactive site for nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[1] In this one-step concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[1] The efficiency of these reactions is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.[1]
Table 3: Examples of Sₙ2 Reactions with this compound
| Nucleophile | Reagent Example | Product Class |
| Hydroxide (OH⁻) | NaOH | Alcohol |
| Alkoxide (RO⁻) | NaOCH₃ | Ether |
| Cyanide (CN⁻) | NaCN | Nitrile |
| Thiolate (RS⁻) | NaSH | Thioether (Sulfide) |
| Amines (RNH₂) | NH₃ | Substituted Amine |
These reactions are fundamental for introducing a range of functional groups at the terminus of the seven-carbon chain.
Caption: The concerted Sₙ2 reaction mechanism at the primary bromide.
Grignard Reagent Formation
The alkyl bromide functionality allows for the formation of a Grignard reagent, an organomagnesium halide, upon reaction with magnesium metal in an anhydrous ether solvent.[4] This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. The resulting Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.[4]
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Apparatus: All glassware must be rigorously dried to exclude moisture. The reaction is conducted under an inert atmosphere.
-
Initiation: Magnesium turnings are placed in a flask with a small crystal of iodine and gently heated to activate the magnesium surface. Anhydrous diethyl ether is added.
-
Formation: A solution of this compound in anhydrous ether is added dropwise. The reaction is typically initiated with gentle heating and then proceeds exothermically.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled, and a solution of the electrophile (e.g., acetone) in anhydrous ether is added dropwise.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Caption: Formation and reaction of the Grignard reagent.
Elimination Reactions
While substitution is generally favored for primary alkyl halides, elimination reactions can occur in the presence of a strong, sterically hindered base.[5][6] This process, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the bromide-bearing carbon (the β-carbon), leading to the formation of a new π-bond and expulsion of the bromide ion.[6] In the case of this compound, an E2 reaction would result in the formation of hepta-1,3-diene.
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals.[1]
Electrophilic and Radical Additions
The alkene can undergo a variety of addition reactions. For instance, treatment with electrophiles like HBr or Br₂ would lead to the corresponding saturated dibromo- or bromo-alkanes. The regioselectivity of HBr addition can be controlled by the presence (anti-Markovnikov) or absence (Markovnikov) of radical initiators.
Cross-Coupling and Metathesis Reactions
The dual functionality of this compound makes it a candidate for powerful carbon-carbon bond-forming reactions.[1] The alkene portion can participate in olefin metathesis, a reaction that allows for the rearrangement of alkenyl groups.[1] Additionally, the alkyl bromide can engage in various cross-coupling reactions, such as Suzuki or Heck couplings, often after conversion to a more suitable organometallic species.[1] These advanced synthetic methods significantly expand the utility of this compound in constructing complex molecules.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its reactivity is characterized by the distinct chemistries of its two functional groups: the alkyl bromide, which readily undergoes Sₙ2 and Grignard reactions, and the alkene, which can participate in addition and modern cross-coupling reactions. The ability to stereoselectively synthesize either the (Z) or (E) isomer further enhances its utility. A thorough understanding of this reactivity profile allows chemists to strategically employ this compound as a key building block in the synthesis of a wide array of complex organic molecules for research, drug development, and materials science.
References
Potential Research Areas for 7-Bromohept-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromohept-3-ene, a bifunctional molecule featuring both a terminal bromine atom and an internal double bond, represents a versatile and currently underutilized building block in organic synthesis. Its unique structural characteristics offer a wide range of potential applications, from the synthesis of complex natural products to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound. It details potential research avenues, including its application in the synthesis of bioactive molecules and the construction of unnatural amino acids. This document aims to serve as a foundational resource for researchers seeking to explore the untapped potential of this valuable synthetic intermediate.
Introduction
Halogenated alkenes are a pivotal class of compounds in organic chemistry, serving as versatile intermediates in the construction of complex molecular architectures.[1] The dual reactivity of a carbon-carbon double bond and a carbon-halogen bond allows for a diverse array of chemical transformations. This compound, with its seven-carbon chain, terminal bromine, and a double bond at the 3-position, embodies this synthetic potential. It is known to exist as both (Z) and (E) stereoisomers, the selective synthesis of which is crucial for stereospecific applications. This guide will delve into the known and potential chemistry of this compound, providing a roadmap for future research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | [2] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| CAS Number | 79837-80-2 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCC=CCCCBr | [2] |
| InChIKey | BDGXBDVDJQWGIH-UHFFFAOYSA-N | [1][2] |
Stereoselective Synthesis
The stereochemistry of the double bond in this compound is critical for its utility in stereoselective synthesis. The most reliable method for the synthesis of its (Z) and (E) isomers involves the bromination of the corresponding stereochemically pure alcohols, (Z)-hept-4-en-1-ol and (E)-hept-4-en-1-ol, respectively. This reaction typically proceeds with retention of the double bond geometry.[1]
Synthesis of (Z)-7-Bromohept-3-ene
A well-established method for the synthesis of (Z)-7-bromohept-3-ene is the reaction of (Z)-hept-4-en-1-ol with a phosphine-bromine reagent system, such as triphenylphosphine and bromine.[1]
Experimental Protocol: Synthesis of (Z)-7-Bromohept-3-ene
-
Reagents: (Z)-hept-4-en-1-ol, Triphenylphosphine (PPh₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Pyridine.
-
Procedure:
-
Dissolve triphenylphosphine in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred triphenylphosphine solution. The formation of the triphenylphosphine dibromide complex is observed.
-
To this mixture, add a solution of (Z)-hept-4-en-1-ol and a small amount of pyridine (to neutralize the HBr byproduct) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (Z)-7-bromohept-3-ene.
-
Synthesis of (E)-7-Bromohept-3-ene
The synthesis of the (E) isomer follows a similar protocol, starting from (E)-hept-4-en-1-ol. A reported yield for the conversion of the (E)-alkenol to the corresponding (E)-alkenyl bromide is 81%.[1]
Experimental Protocol: Synthesis of (E)-7-Bromohept-3-ene
-
Reagents: (E)-hept-4-en-1-ol, Triphenylphosphine (PPh₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Pyridine.
-
Procedure: Follow the same procedure as for the (Z) isomer, substituting (Z)-hept-4-en-1-ol with (E)-hept-4-en-1-ol.
Potential Research Areas and Applications
The bifunctional nature of this compound opens up a vast landscape of synthetic possibilities. The following sections outline key areas where this molecule could be a valuable tool.
Synthesis of Natural Products and Bioactive Molecules
This compound is a key intermediate in the synthesis of several natural products, particularly insect pheromones.[1]
-
(Z)-γ-Jasmolactone: This fragrance and flavor compound can be synthesized from (Z)-7-bromohept-3-ene. The synthesis would likely involve the conversion of the bromide to a nucleophile (e.g., via a Grignard reagent) followed by reaction with a suitable lactone precursor.
-
Bicyclic Acetals (Frontalin and Brevicomin): These aggregation pheromones of bark beetles can be synthesized using this compound as a key building block.[1] The synthesis typically involves the formation of a Grignard reagent from this compound, which is then used to introduce the heptenyl side chain.
Caption: Synthesis of Natural Products from this compound.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The alkyl bromide moiety of this compound makes it an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.
-
Suzuki Coupling: Reaction of a boronic acid or ester derivative of this compound with an aryl or vinyl halide.
-
Negishi Coupling: Coupling of an organozinc reagent derived from this compound with an aryl or vinyl halide.
-
Stille Coupling: Reaction of an organostannane derivative of this compound with an aryl or vinyl halide.
Caption: Cross-Coupling Reactions of this compound.
Metathesis Reactions for Ring Formation and Functionalization
The alkene functionality in this compound can participate in olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation.
-
Ring-Closing Metathesis (RCM): If another alkene is introduced into a molecule derived from this compound, RCM can be employed to form cyclic structures.
-
Cross-Metathesis (CM): Reaction with another olefin to create a new, more complex alkene.
Caption: Metathesis Reactions involving this compound.
Synthesis of Unnatural Amino Acids
Unnatural amino acids are crucial in drug discovery for enhancing the properties of peptides and other bioactive molecules. This compound can serve as an alkylating agent for the synthesis of novel amino acid derivatives.
Experimental Workflow: Synthesis of Unnatural Amino Acids
-
Alkylation: The nitrogen atom of an amino acid precursor (e.g., a glycine enolate equivalent) can be alkylated with this compound in an Sₙ2 reaction.
-
Deprotection: Removal of protecting groups from the amino acid backbone to yield the final unnatural amino acid.
Caption: Synthesis of Unnatural Amino Acids.
Potential Signaling Pathway Interactions
While direct biological activity data for this compound derivatives is scarce, its potential to generate structurally diverse molecules suggests several avenues for interaction with biological signaling pathways. For instance, unnatural amino acids derived from this compound could be incorporated into peptides to modulate their interaction with specific receptors or enzymes. The long, unsaturated alkyl chain could influence membrane permeability or hydrophobic interactions within protein binding pockets. Further research is needed to explore these possibilities.
Conclusion and Future Outlook
This compound is a promising yet underexplored building block in organic synthesis. Its stereoselective synthesis and the diverse reactivity of its two functional groups provide a platform for the creation of a wide array of complex molecules. The potential applications in the synthesis of natural products, cross-coupling and metathesis reactions, and the construction of unnatural amino acids highlight its significance. This technical guide serves as a starting point for researchers to unlock the full potential of this compound in synthetic chemistry, drug discovery, and materials science. Further detailed studies on its reactivity and the biological evaluation of its derivatives are highly encouraged.
References
Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 7-Bromohept-3-ene
Disclaimer: Limited safety and toxicological data are available for 7-Bromohept-3-ene (CAS RN: 79837-80-2). This guide is based on computed data and general safety principles for haloalkenes. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety protocols. The information provided herein should be used as a supplement to, not a replacement for, established laboratory safety practices.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 79837-80-2 | PubChem[1] |
| XLogP3-AA (LogP) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 176.02006 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
Hazard Identification and Classification
Specific GHS classification for this compound is not available. However, based on the structure and data for similar haloalkenes, it should be treated as a hazardous substance. The following table summarizes potential hazards.
| Hazard Class | GHS Hazard Statement Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Safety and Handling Precautions
Given the potential hazards, stringent safety measures must be implemented when handling this compound.
3.1. Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]
-
Ventilation: Ensure adequate general laboratory ventilation.[4]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
3.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is critical to prevent exposure. The following diagram illustrates the logical workflow for PPE selection.
3.3. Handling Procedures
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[3]
-
Ignition Sources: Keep away from open flames, sparks, and other ignition sources.[3] Use non-sparking tools.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., argon or nitrogen).
-
Spill Response: Have appropriate spill control materials readily available. In case of a spill, evacuate the area and follow institutional procedures for hazardous material cleanup.
3.4. Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and bases.
-
Refrigeration: For long-term storage, refrigeration may be recommended to prevent degradation.
First Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols: A Generalized Workflow
Due to the lack of specific experimental protocols in the search results, a generalized workflow for handling a potentially hazardous liquid organic compound like this compound is provided below. This should be adapted to the specifics of any planned experiment.
Reactivity and Toxicological Information
Reactivity:
-
As a bromoalkene, this compound is expected to be reactive. The bromine atom can be displaced in nucleophilic substitution reactions.
-
The double bond can undergo addition reactions.
-
It may be sensitive to light and air, potentially forming peroxides over time.
Toxicological Information:
-
No specific toxicological data (e.g., LD50, LC50) for this compound was found in the provided search results.
-
It should be handled as a potential irritant to the skin, eyes, and respiratory system.
-
As an alkylating agent, it has the potential to be mutagenic, and appropriate precautions should be taken to avoid exposure.
Signaling Pathways
There is no information available in the search results regarding the effect of this compound on biological signaling pathways. This is expected, as it is a synthetic intermediate and not typically studied for its biological activity in this context.
Conclusion
While this compound is a valuable synthetic intermediate, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. Researchers must rely on general principles of laboratory safety for reactive haloalkenes, conduct thorough risk assessments, and utilize appropriate engineering controls and personal protective equipment to minimize exposure. Further research into the toxicological properties of this compound is warranted to establish more specific safety guidelines.
References
Methodological & Application
Application Note: Selective Monobromination of Hept-3-ene-1,7-diol to Synthesize 7-Bromohept-3-en-1-ol
Introduction
7-Bromohept-3-en-1-ol is a valuable bifunctional molecule crucial in the synthesis of complex organic scaffolds, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic alkyl bromide, connected by an unsaturated carbon chain, allows for sequential and diverse chemical modifications. This application note describes a reliable protocol for the synthesis of 7-bromohept-3-en-1-ol from the readily available starting material, hept-3-ene-1,7-diol. The selective monobromination is achieved under mild conditions using an Appel-type reaction, which demonstrates high chemoselectivity for one of the primary hydroxyl groups while preserving the integrity of the internal double bond and the remaining hydroxyl group.
Principle of the Method
The conversion of one of the primary alcohol functionalities of hept-3-ene-1,7-diol to the corresponding bromide is accomplished via the Appel reaction.[1][2][3][4] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄), to generate a halophosphonium salt in situ. The alcohol then reacts with this species to form an oxyphosphonium intermediate, which is subsequently displaced by the bromide ion in an Sₙ2 reaction. The mild and nearly neutral conditions of the Appel reaction are particularly advantageous for substrates containing acid-sensitive functional groups, such as the double bond in hept-3-ene-1,7-diol.[1]
An alternative two-step approach involves the selective monotosylation of the diol followed by nucleophilic substitution with a bromide salt. Methods for the selective monotosylation of symmetrical diols have been established and could be adapted for this synthesis.[5][6][7]
Materials and Reagents
-
Hept-3-ene-1,7-diol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Experimental Protocol
1. Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add hept-3-ene-1,7-diol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
2. Reagent Addition:
-
To the cooled solution, add triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product will contain the desired 7-bromohept-3-en-1-ol, triphenylphosphine oxide, and any unreacted starting material or dibrominated byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
6. Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Starting Material | Hept-3-ene-1,7-diol |
| Product | 7-Bromohept-3-en-1-ol |
| Molar Equivalents | Hept-3-ene-1,7-diol: 1.0PPh₃: 1.1CBr₄: 1.1 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous NaHCO₃, Brine |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Expected Yield | 60-75% |
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of 7-bromohept-3-en-1-ol.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Carbon tetrabromide is toxic and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and reliable protocol for the selective monobromination of hept-3-ene-1,7-diol to afford 7-bromohept-3-en-1-ol. The use of the Appel reaction ensures mild conditions that are compatible with the alkene functionality, leading to good yields of the desired product. This synthetic route is highly valuable for researchers in organic synthesis and drug development who require access to this versatile bifunctional building block.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
Laboratory Scale Synthesis of 7-Bromohept-3-ene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 7-Bromohept-3-ene, a valuable bifunctional molecule and synthetic intermediate. The described method utilizes a stereospecific Appel-type reaction, converting either (Z)- or (E)-hept-4-en-1-ol to the corresponding (Z)- or (E)-7-bromohept-3-ene with high fidelity. This protocol is designed to be a reliable resource for researchers requiring this versatile building block for applications in natural product synthesis, pheromone development, and medicinal chemistry.
Introduction
This compound is a key synthetic intermediate possessing both a nucleophilic bromide and a reactive alkene moiety, allowing for a diverse range of subsequent chemical transformations. The stereochemistry of the double bond is often crucial for its application, and thus, stereospecific synthetic routes are highly desirable. The protocol outlined herein describes the conversion of a primary alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and bromine (Br₂). This method is well-established for its mild reaction conditions and its ability to proceed with retention of the double bond geometry.[1] By starting with the appropriate stereoisomer of hept-4-en-1-ol, this procedure allows for the selective synthesis of either (Z)- or (E)-7-bromohept-3-ene. A reported yield for a similar conversion is approximately 81%.[1]
Experimental Protocol
Materials and Reagents
-
(Z)- or (E)-hept-4-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel (for column chromatography)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Procedure
1. Preparation of the Brominating Reagent (Dibromotriphenylphosphorane)
1.1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.
1.2. Cool the solution to 0 °C using an ice bath.
1.3. In a separate flask, prepare a solution of bromine (1.1 eq) in anhydrous dichloromethane.
1.4. Add the bromine solution dropwise to the stirred triphenylphosphine solution at 0 °C. A thick white precipitate of dibromotriphenylphosphorane will form.
1.5. After the addition is complete, stir the suspension for an additional 15-30 minutes at 0 °C.
2. Bromination of Hept-4-en-1-ol
2.1. To the suspension of dibromotriphenylphosphorane, add pyridine (1.1 eq) to act as a scavenger for the HBr byproduct.
2.2. Prepare a solution of (Z)- or (E)-hept-4-en-1-ol (1.0 eq) in anhydrous dichloromethane.
2.3. Add the alcohol solution dropwise to the reaction mixture at 0 °C.
2.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
2.5. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification
3.1. Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
3.2. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid precipitate.
3.3. Wash the precipitate with additional anhydrous diethyl ether.
3.4. Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
3.5. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.6. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (mmol) | Volume/Mass |
| (Z)- or (E)-hept-4-en-1-ol | 114.19 | 1.0 | 10.0 | 1.14 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 | 11.0 | 2.89 g |
| Bromine (Br₂) | 159.81 | 1.1 | 11.0 | 0.56 mL |
| Pyridine | 79.10 | 1.1 | 11.0 | 0.89 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - | 50 mL |
| Product | ||||
| This compound | 177.08 | - | ~8.1 (81% yield) | ~1.43 g |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
The reaction of triphenylphosphine with bromine is exothermic. Ensure proper cooling during the addition of bromine.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: 7-Bromohept-3-ene in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-bromohept-3-ene as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature detailing the Suzuki-Miyaura coupling of this compound is not prevalent, this guide extrapolates from well-established protocols for similar alkenyl bromides.[1][2][3] The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts.[1][2]
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is an intriguing substrate for Suzuki-Miyaura coupling due to its bifunctional nature, containing both an alkenyl bromide and a terminal alkene. This allows for the selective formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond at the bromine-bearing carbon, while leaving the terminal double bond available for further synthetic transformations. The Suzuki-Miyaura reaction, catalyzed by a palladium complex, facilitates the coupling of organoboron compounds (such as boronic acids or their esters) with organohalides.[4][5] In the context of this compound, this reaction offers a strategic route to synthesize complex molecules with diverse functionalities.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Figure 1: General scheme of the Suzuki-Miyaura coupling with this compound.
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of several key parameters. The following tables summarize typical conditions and reagents used for the coupling of alkenyl bromides, which can be adapted for this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A common and effective catalyst for a wide range of substrates.[1] |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | 2-5 | Often used in combination with a phosphine ligand. |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | 5-10 | Particularly effective for less reactive substrates.[2] |
| Pd₂(dba)₃ | SPhos, XPhos | 1-5 | Used with sterically demanding biaryl phosphine ligands for challenging couplings. |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent System | Notes |
| Cs₂CO₃ | 2-3 | Toluene/H₂O, THF/H₂O | A highly effective base for many Suzuki-Miyaura reactions.[1][2] |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Ethanol | A more economical alternative to cesium carbonate, though sometimes less effective.[2] |
| K₃PO₄ | 2-3 | Toluene, Dioxane | A strong base suitable for a variety of substrates. |
| NaHCO₃ | 2-3 | DME/H₂O | A milder base, useful when base-sensitive functional groups are present. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) to the flask. Follow this by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Visualization of Reaction Mechanism and Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Safety and Handling
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as cesium carbonate are corrosive and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling provides a robust and efficient method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol and information provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling the construction of complex molecular architectures. Further optimization may be required to achieve the best results for specific coupling partners.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for conducting Heck coupling reactions with the unactivated alkyl halide, 7-bromohept-3-ene. While the Heck reaction is a powerful tool for carbon-carbon bond formation, its application with alkyl halides presents unique challenges compared to the more common aryl or vinyl halides.[1][2] This document outlines the reaction mechanism, provides a detailed experimental protocol for a representative reaction, and offers guidance on reaction optimization and workflow.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[3][4] This transformation is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups. The reaction typically proceeds through a catalytic cycle involving a Pd(0) active species. However, the use of alkyl halides, such as this compound, is often more challenging due to slower rates of oxidative addition and the potential for competing β-hydride elimination from the alkyl group.[1][2] Despite these challenges, recent advancements in catalyst systems have expanded the scope of the Heck reaction to include unactivated alkyl halides.[1]
The Catalytic Cycle of the Alkyl Heck Reaction
The mechanism of the Heck reaction with an alkyl halide, such as this compound, generally follows a Pd(0)/Pd(II) catalytic cycle, although radical pathways can also be involved.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center and subsequently undergoes migratory insertion into the palladium-alkyl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of protonated base and halide salt.
Caption: Catalytic cycle of the Heck reaction involving an alkyl halide.
Data Presentation: Optimizing Reaction Conditions
The successful Heck coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table outlines key parameters for optimization. Researchers should screen these conditions to determine the optimal protocol for their specific alkene coupling partner.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | <5 |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | Dioxane | 120 | 24 | 10-20 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 30-40 |
| 4 | PdCl₂(dppf) (2) | - | NaOtBu (2) | THF | 80 | 24 | 20-30 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | NMP | 130 | 12 | 40-50 |
| 6 | Pd/C (5) | - | Et₃N (2) | Acetonitrile | 100 | 24 | <10 |
*Note: The yields presented are hypothetical and serve as a guide for expected trends during reaction optimization. Actual yields will vary based on the specific alkene substrate and precise reaction conditions.
Experimental Protocols
The following is a representative protocol for the Heck coupling of this compound with styrene. This protocol should be adapted and optimized for other alkene substrates.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL), followed by triethylamine (e.g., 2.0 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv.) and styrene (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the Heck coupling reaction described in the protocol.
Caption: General experimental workflow for a Heck coupling reaction.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 7-Bromohept-3-ene. This versatile bifunctional molecule serves as a valuable intermediate in a variety of organic syntheses.[1] The primary bromide in this compound is susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism.[1] This document outlines the reaction mechanism, summarizes quantitative data for various nucleophilic substitutions, and provides detailed experimental protocols for key transformations.
General Reaction Mechanism: S(_N)2 Pathway
Nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly follow the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The reaction proceeds with an inversion of configuration at the carbon center, although in this specific case, the reacting carbon is not a stereocenter. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
References
Application of 7-Bromohept-3-ene in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-bromohept-3-ene and its isomers as versatile building blocks in the synthesis of complex natural products. The unique bifunctional nature of these molecules, possessing both a nucleophilic-receptive bromide and a reactive alkene, allows for a diverse range of synthetic transformations, making them valuable intermediates in the construction of intricate molecular architectures.
Overview of Reactivity and Synthetic Utility
This compound and its isomers are key reagents in various synthetic strategies. The primary bromide is susceptible to nucleophilic substitution, typically via an SN2 mechanism, allowing for the introduction of a seven-carbon chain. The double bond can participate in a wide array of reactions, including but not limited to, epoxidation, dihydroxylation, and metathesis. This dual reactivity enables the construction of complex scaffolds from relatively simple starting materials.[1]
One of the notable applications of a 7-bromoheptene isomer is in the synthesis of macrolides, a class of natural products known for their potent biological activities. Specifically, 7-bromohept-1-ene has been successfully employed as a key building block in the stereoselective total synthesis of Patulolide C, a 12-membered macrolide.
Application Example: Total Synthesis of Patulolide C
The following section details the application of 7-bromohept-1-ene in the total synthesis of the natural product Patulolide C, as reported by Paratapareddy et al. in 2020. This synthesis highlights the utility of the Grignard reaction involving a bromoalkene to open a chiral epoxide, a key step in building the carbon skeleton of the target molecule.
Synthetic Strategy Overview
The synthesis of Patulolide C involves the key step of coupling 7-bromohept-1-ene with a chiral epoxide to form a long-chain alcohol. This intermediate then undergoes a series of transformations including protection, dihydroxylation, and ultimately macrolactonization to yield the final natural product.
Caption: Synthetic workflow for Patulolide C.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Epoxide Ring Opening | 7-Bromohept-1-ene, (S)-Chiral Epoxide | Mg, THF | (S)-non-8-ene-1,4-diol | 85 |
| Protection of Diol | (S)-non-8-ene-1,4-diol | Benzyl bromide, NaH, THF | (S)-1,4-bis(benzyloxy)non-8-ene | 92 |
| Dihydroxylation | (S)-1,4-bis(benzyloxy)non-8-ene | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O | (4S,8R)-1,4-bis(benzyloxy)nonane-8,9-diol | 75 |
Detailed Experimental Protocol: Epoxide Ring Opening with 7-Bromohept-1-ene Grignard Reagent
This protocol describes the initial key step in the synthesis of Patulolide C, where the Grignard reagent of 7-bromohept-1-ene is used to open a chiral epoxide.
Materials:
-
7-Bromohept-1-ene
-
Magnesium turnings
-
(S)-Styrene oxide (or other suitable chiral epoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 7-bromohept-1-ene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining solution of 7-bromohept-1-ene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Epoxide Ring Opening:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
To this, add a solution of the (S)-chiral epoxide (e.g., (S)-styrene oxide) (0.8 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (S)-non-8-ene-1,4-diol.
-
Other Potential Applications in Natural Product Synthesis
While the detailed protocol above focuses on a specific isomer and reaction, the versatile reactivity of this compound and its isomers opens up possibilities for their use in the synthesis of a variety of other natural products.
Pheromone Synthesis
Halogenated alkenes are valuable precursors in the synthesis of insect pheromones. The bifunctional nature of this compound makes it a potential starting material for the synthesis of pheromones such as frontalin and brevicomin, which are aggregation pheromones of bark beetles. The synthesis could involve transformations of both the double bond and the bromide functionality to construct the characteristic bicyclic acetal core of these molecules.
Caption: Potential synthetic route to pheromones.
Synthesis of Unnatural Amino Acids
The alkylating properties of this compound can be utilized in the synthesis of non-proteinogenic amino acids. These modified amino acids are crucial in medicinal chemistry for enhancing the metabolic stability and introducing novel structural features to peptides. The synthesis would typically involve the alkylation of an amino acid precursor with this compound.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in the field of natural product synthesis. Their application in the total synthesis of Patulolide C demonstrates their utility in forming key carbon-carbon bonds through Grignard-mediated epoxide opening. Furthermore, their potential in the synthesis of insect pheromones and unnatural amino acids underscores their broad applicability for researchers, scientists, and drug development professionals engaged in the construction of complex and biologically active molecules. The detailed protocols and synthetic strategies provided herein serve as a practical guide for the effective utilization of these important synthetic intermediates.
References
Application Notes and Protocols: Utilizing 7-Bromohept-3-ene for Heptenyl Moiety Introduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-3-ene is a versatile bifunctional reagent employed in organic synthesis for the introduction of the hept-3-enyl moiety. Its structure, featuring a terminal bromine atom susceptible to nucleophilic substitution and a double bond that can undergo various transformations, makes it a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Br | [2] |
| Molecular Weight | 177.08 g/mol | [2] |
| CAS Number | 79837-80-2 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC=CCCCBr | [2] |
Applications in Organic Synthesis
The primary application of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the facile introduction of the heptenyl chain onto a variety of substrates. It is a known component in the synthesis of aggregation pheromones of bark beetles, such as frontalin and brevicomin.[1]
Nucleophilic Substitution Reactions (SN2)
This compound readily undergoes SN2 reactions with a range of nucleophiles, including amines, phenols, thiols, and carbanions. The primary nature of the bromide facilitates this reaction pathway.
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing the primary amine (1.0 eq) and a suitable base such as potassium carbonate (1.5 - 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(hept-3-enyl)amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Representative Nucleophilic Substitution Reactions:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | N-(hept-3-enyl)aniline | K₂CO₃, CH₃CN, 80 °C, 12 h | Data not available in search results |
| Phenol | Phenyl hept-3-enyl ether | K₂CO₃, Acetone, reflux, 24 h | Data not available in search results |
| Thiophenol | Phenyl hept-3-enyl sulfide | Et₃N, CH₂Cl₂, rt, 6 h | Data not available in search results |
| Diethyl malonate | Diethyl 2-(hept-3-enyl)malonate | NaOEt, EtOH, reflux, 18 h | Data not available in search results |
Note: Specific yield data for reactions with this compound were not available in the provided search results. The conditions listed are representative for similar alkyl bromides.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent, hept-3-enylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds.[1]
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an epoxide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Epoxide (e.g., ethylene oxide, propylene oxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying tube (CaCl₂)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in the three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Epoxide
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve the epoxide (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude alcohol product.
-
Purify the crude product by column chromatography on silica gel.
Expected Products from Reactions with Electrophiles:
| Electrophile | Product |
| Formaldehyde | Hept-4-en-1-ol |
| Acetaldehyde | 1-(Hept-3-enyl)ethanol |
| Acetone | 2-(Hept-3-enyl)propan-2-ol |
| Ethylene oxide | 9-Nonen-4-ol |
Note: The reaction with epoxides proceeds via an SN2 mechanism, with the nucleophilic carbon of the Grignard reagent attacking the less substituted carbon of the epoxide ring.[3][4][5][6][7]
Synthetic Workflow and Visualization
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: General reaction pathways for this compound.
Caption: Workflow for the reaction of the Grignard reagent.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the heptenyl moiety into a wide range of organic molecules. Its reactivity in both nucleophilic substitution and Grignard reactions allows for the formation of diverse carbon-heteroatom and carbon-carbon bonds. The protocols and information provided herein serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important building block. Further exploration of its reactivity is encouraged to expand its synthetic utility.
References
- 1. US4609743A - Method for brevicomin synthesis and use in beetle control - Google Patents [patents.google.com]
- 2. This compound | C7H13Br | CID 53676115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Wittig Reaction with 7-Bromohept-3-ene
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2][3] This reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or a ketone.[2][3] A key advantage of the Wittig olefination is the specific location of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[1][4] This application note provides a detailed experimental procedure for a representative Wittig reaction starting from 7-bromohept-3-ene. The protocol outlines the synthesis of the phosphonium salt, the in-situ generation of the ylide, and its subsequent reaction with a model aldehyde (benzaldehyde).
Reaction Scheme
The overall transformation can be depicted in two main stages:
-
Formation of the Triphenylphosphonium Salt: this compound reacts with triphenylphosphine in an SN2 reaction to form the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is deprotonated by a strong base to form the phosphorus ylide. This ylide then reacts with an aldehyde (e.g., benzaldehyde) to yield the final alkene product and triphenylphosphine oxide as a byproduct.[5]
Experimental Protocols
This section details the necessary procedures for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₇H₁₃Br | 177.08 | 1.77 g (10 mmol) | Substrate |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 2.62 g (10 mmol) | Reagent for salt formation |
| Toluene | C₇H₈ | 92.14 | 50 mL | Solvent |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g (11 mmol) | Base for ylide formation |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (10 mmol) | Carbonyl compound |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | Solvent |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | As needed | For washing/extraction |
| Hexanes | C₆H₁₄ | 86.18 | As needed | For purification |
| Saturated aq. NH₄Cl | - | - | As needed | For quenching |
| Anhydrous MgSO₄ | - | - | As needed | Drying agent |
Procedure
Part 1: Synthesis of (Hept-4-en-1-yl)triphenylphosphonium bromide
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.77 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After 24 hours, cool the mixture to room temperature. The phosphonium salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt under vacuum to obtain a fine white powder.
Part 2: Wittig Reaction with Benzaldehyde
-
In a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried (hept-4-en-1-yl)triphenylphosphonium bromide (from the previous step) in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise to the stirred suspension. The mixture will turn a characteristic ylide color (often reddish or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.06 g, 10 mmol) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Work-up and Purification
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[1] To purify, use flash column chromatography on silica gel with a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes).
-
Combine the fractions containing the product and evaporate the solvent to yield the purified alkene.
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) | Expected Product Mass (g) |
| This compound | 177.08 | 10 | 1.77 g | - | - |
| Triphenylphosphine | 262.29 | 10 | 2.62 g | - | - |
| Benzaldehyde | 106.12 | 10 | 1.06 g | 70-85 | 1.41 - 1.72 |
| Product: 1-phenylundeca-1,7-diene | 202.34 | - | - | - | - |
Note: Expected yields are based on typical outcomes for non-stabilized ylides and are for estimation purposes.
Visualization
The following diagram illustrates the general workflow for the Wittig reaction described.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for the Derivatization of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 7-bromohept-3-ene, a versatile bifunctional molecule. Due to the presence of both a carbon-carbon double bond and a bromoalkane moiety, this compound serves as a valuable starting material for the synthesis of a wide range of more complex molecules for applications in pharmaceutical development and materials science. The following protocols detail key derivatization reactions, including Grignard reagent formation, epoxidation, nucleophilic substitution, and Heck coupling.
Overview of Derivatization Pathways
This compound offers two primary sites for chemical modification: the bromine atom, which can be displaced or used to form an organometallic reagent, and the internal double bond, which can undergo various addition reactions. The choice of reaction pathway depends on the desired final product and the specific functional groups to be introduced.
Caption: Key derivatization pathways for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the derivatization of this compound. For clarity, the protocols are presented for the (Z)-isomer, but they are generally applicable to the (E)-isomer as well.
Formation of (Z)-Hept-3-enylmagnesium Bromide (Grignard Reagent)
The formation of a Grignard reagent is a fundamental transformation that converts the alkyl bromide into a potent nucleophile, enabling the formation of new carbon-carbon bonds.
Experimental Workflow:
Caption: Workflow for the preparation of (Z)-Hept-3-enylmagnesium Bromide.
Protocol:
-
Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a nitrogen atmosphere. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium.
-
Initiation: A small portion of a solution of (Z)-7-bromohept-3-ene (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is often indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added.
-
Addition: Once the reaction has initiated, the remaining solution of (Z)-7-bromohept-3-ene is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at reflux until most of the magnesium has been consumed. The resulting grey-black solution of (Z)-hept-3-enylmagnesium bromide is then cooled to room temperature and used immediately in subsequent reactions.
Quantitative Data:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| (Z)-7-Bromohept-3-ene | 1.0 | 177.08 |
| Magnesium | 1.2 | 24.31 |
| Diethyl Ether | Solvent | 74.12 |
Note: The yield of the Grignard reagent is typically assumed to be quantitative and is used in the next step without isolation.
Epoxidation of (Z)-7-Bromohept-3-ene
Epoxidation of the double bond introduces a reactive three-membered ring, which can be opened by various nucleophiles to introduce a range of functionalities.
Protocol:
-
Dissolution: (Z)-7-bromohept-3-ene (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Typical Yield |
| (Z)-7-Bromohept-3-ene | 1.0 | 177.08 | 85-95% |
| m-CPBA | 1.1 | 172.57 | - |
| Dichloromethane | Solvent | 84.93 | - |
Nucleophilic Substitution with Sodium Cyanide
Displacement of the bromide with a cyanide group introduces a nitrile functionality, which is a versatile precursor for the synthesis of carboxylic acids, amines, and amides.
Protocol:
-
Reaction Setup: A solution of (Z)-7-bromohept-3-ene (1.0 equivalent) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.
-
Reagent Addition: Sodium cyanide (1.2 equivalents) is added to the solution.
-
Heating: The reaction mixture is heated to 60 °C and stirred for 12-18 hours. The reaction progress is monitored by GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude nitrile is purified by distillation under reduced pressure.
Quantitative Data:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Typical Yield |
| (Z)-7-Bromohept-3-ene | 1.0 | 177.08 | 70-80% |
| Sodium Cyanide | 1.2 | 49.01 | - |
| DMSO | Solvent | 78.13 | - |
Heck Coupling with an Alkene
The Heck reaction allows for the formation of a new carbon-carbon bond at the site of the double bond, providing a powerful tool for molecular elaboration.
Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equivalents) are combined in a suitable solvent such as acetonitrile.
-
Reagent Addition: (Z)-7-bromohept-3-ene (1.0 equivalent) and the coupling partner alkene (e.g., styrene, 1.2 equivalents) are added to the catalyst mixture.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 24 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is redissolved in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Typical Yield |
| (Z)-7-Bromohept-3-ene | 1.0 | 177.08 | 60-75% |
| Styrene | 1.2 | 104.15 | - |
| Pd(OAc)₂ | 0.02 | 224.50 | - |
| PPh₃ | 0.04 | 262.29 | - |
| Et₃N | 1.5 | 101.19 | - |
| Acetonitrile | Solvent | 41.05 | - |
Further Reactions of Derivatized Products
The derivatives of this compound can undergo a variety of subsequent reactions, leading to a diverse array of complex molecules.
Caption: Examples of further reactions of derivatized this compound.
Scale-up Synthesis of 7-Bromohept-3-ene: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the multigram-scale synthesis of (Z)- and (E)-7-Bromohept-3-ene. These versatile intermediates are crucial building blocks in the synthesis of natural products and complex organic molecules. The described method involves the stereoselective bromination of the corresponding hept-4-en-1-ol isomers using triphenylphosphine and bromine, a reaction known to proceed with high fidelity and yield. This protocol emphasizes a chromatography-free purification strategy, making it amenable to larger-scale production. All quantitative data is summarized in tables, and a detailed experimental workflow is provided.
Introduction
7-Bromohept-3-ene, existing as both (Z) and (E) isomers, is a key synthetic intermediate. The stereochemistry of the double bond is often critical for its subsequent application in complex molecule synthesis.[1] An established and reliable method for the synthesis of these compounds is the bromination of the corresponding alcohols, (Z)-hept-4-en-1-ol and (E)-hept-4-en-1-ol, using a triphenylphosphine-bromine reagent system. This method is known for its high efficiency and, crucially, for the retention of the double bond geometry. A reported yield for this conversion is 81%.[1] This application note details a protocol suitable for a multigram-scale synthesis and addresses the common challenge of removing the triphenylphosphine oxide byproduct without resorting to column chromatography.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| (Z)-hept-4-en-1-ol | C₇H₁₄O | 114.19 | Commercially Available |
| (E)-hept-4-en-1-ol | C₇H₁₄O | 114.19 | Commercially Available |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Commercially Available |
| Bromine (Br₂) | Br₂ | 159.81 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available |
| Pyridine | C₅H₅N | 79.10 | Commercially Available |
| Pentane | C₅H₁₂ | 72.15 | Commercially Available |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |
Table 2: Reaction Parameters and Yields
| Isomer | Starting Alcohol | Product | Typical Scale | Reaction Time | Yield |
| (Z) | (Z)-hept-4-en-1-ol | (Z)-7-Bromohept-3-ene | 10 g | 2-3 hours | ~80% |
| (E) | (E)-hept-4-en-1-ol | (E)-7-Bromohept-3-ene | 10 g | 2-3 hours | ~80% |
Table 3: Spectroscopic Data for this compound (Predicted)
| Isomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| (Z) | 5.55-5.35 (m, 2H), 3.41 (t, J = 6.8 Hz, 2H), 2.30-2.10 (m, 4H), 2.05 (quint, J = 7.5 Hz, 2H), 0.96 (t, J = 7.5 Hz, 3H) | 132.5, 125.0, 33.8, 32.5, 30.2, 20.6, 14.2 |
| (E) | 5.50-5.30 (m, 2H), 3.40 (t, J = 6.9 Hz, 2H), 2.25-2.00 (m, 4H), 1.98 (quint, J = 7.2 Hz, 2H), 0.95 (t, J = 7.5 Hz, 3H) | 133.0, 125.5, 33.9, 32.7, 30.5, 25.7, 13.8 |
Note: The NMR data is predicted based on known chemical shifts for similar structures and may not represent experimentally verified values.
Experimental Protocols
Synthesis of (Z)-7-Bromohept-3-ene (Multigram Scale)
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with triphenylphosphine (28.8 g, 110 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Formation of the Brominating Reagent: The solution is cooled to 0 °C in an ice bath. A solution of bromine (17.6 g, 110 mmol) in 50 mL of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of a white precipitate of triphenylphosphine dibromide will be observed.
-
Addition of the Alcohol: After the addition is complete, a solution of (Z)-hept-4-en-1-ol (11.4 g, 100 mmol) and pyridine (8.7 g, 110 mmol) in 50 mL of anhydrous DCM is added dropwise over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).
-
Work-up and Purification (Chromatography-Free):
-
The reaction mixture is cooled to 0 °C and pentane (200 mL) is added to precipitate the triphenylphosphine oxide.
-
The mixture is stirred for 30 minutes and then filtered through a pad of Celite.
-
The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
To further remove residual triphenylphosphine oxide, the crude product is dissolved in a minimal amount of diethyl ether and cooled to -20 °C. Any further precipitated triphenylphosphine oxide is removed by filtration. The solvent is then carefully removed in vacuo to yield (Z)-7-Bromohept-3-ene as a colorless oil.
-
Synthesis of (E)-7-Bromohept-3-ene
The same protocol as for the (Z)-isomer is followed, using (E)-hept-4-en-1-ol as the starting material.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Discussion
The provided protocol offers a reliable and scalable method for the synthesis of both (Z)- and (E)-7-Bromohept-3-ene. The key advantages of this procedure are the stereospecificity of the reaction and the implementation of a chromatography-free purification process. The precipitation of triphenylphosphine oxide with a non-polar solvent like pentane, followed by a low-temperature crystallization step, is an effective strategy for obtaining the product in high purity on a larger scale, where column chromatography would be impractical. The yield is consistently high, making this an efficient route to these valuable synthetic intermediates.
Safety Precautions
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
The reaction of triphenylphosphine with bromine is exothermic. Ensure slow addition and efficient cooling to control the reaction temperature.
References
Application Notes and Protocols for the Analytical Characterization of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used to characterize 7-Bromohept-3-ene, a valuable intermediate in organic synthesis. The following sections offer comprehensive experimental protocols, data interpretation guidelines, and expected results for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Reference |
| CAS Number | 79837-80-2 | [1] |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Appearance | Colorless liquid (Expected) | |
| Boiling Point | Not precisely reported, but expected to be similar to related bromoheptenes. For example, 7-Bromo-1-heptene has a boiling point of 27 °C at 1 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, diethyl ether) and insoluble in water. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Expected ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃-CH₂- | ~0.9 - 1.0 | Triplet | |
| CH₃-CH₂- | ~1.4 - 1.6 | Sextet | |
| =CH-CH₂-CH₂- | ~2.0 - 2.2 | Quartet | |
| =CH-CH₂-CH₂-Br | ~2.3 - 2.5 | Quartet | |
| -CH₂-Br | ~3.4 - 3.6 | Triplet | |
| -CH=CH- | ~5.3 - 5.6 | Multiplet | The chemical shifts and coupling constants of these protons will be characteristic of the cis or trans configuration. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃- | ~13 - 15 |
| CH₃-CH₂- | ~20 - 25 |
| =CH-CH₂-CH₂- | ~30 - 35 |
| =CH-CH₂-CH₂-Br | ~32 - 37 |
| -CH₂-Br | ~33 - 38 |
| -CH=CH- | ~125 - 135 |
Experimental Protocol: NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024-4096 scans, proton-decoupled).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate, identify, and quantify the components of a volatile or semi-volatile mixture. It is ideal for assessing the purity of this compound and identifying any potential impurities or isomers.
Expected GC-MS Data
The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Predicted Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Possible Ion Fragment | Notes |
| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 bromine isotope pattern. |
| 97 | [C₇H₁₃]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 55 | [C₄H₇]⁺ | Allylic cation resulting from cleavage. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated hydrocarbons. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the GC-MS analysis of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or dichloromethane)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of halogenated hydrocarbons (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a high-purity solvent.
-
Transfer the solution to a GC vial and cap it securely.
-
-
Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Solvent Delay: 3 minutes
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of this compound and assess its purity.
-
Examine the mass spectrum of the main peak and compare it to the predicted fragmentation pattern to confirm the identity of the compound.
-
Identify any impurity peaks by analyzing their respective mass spectra.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its alkene and alkyl bromide functionalities.
Expected FTIR Absorption Bands
The key functional groups in this compound will give rise to distinct peaks in the infrared spectrum.
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3000 - 3100 | C-H stretch (alkene) | Medium | Characteristic of =C-H bonds. |
| 2850 - 3000 | C-H stretch (alkane) | Strong | Characteristic of sp³ C-H bonds. |
| 1640 - 1680 | C=C stretch (alkene) | Medium to Weak | The intensity and exact position can vary depending on the substitution pattern and symmetry. For a trans isomer, this peak is often weaker than for a cis isomer.[2] |
| 960 - 980 | =C-H bend (out-of-plane) | Strong | Characteristic of a trans disubstituted alkene.[3] |
| 675 - 730 | =C-H bend (out-of-plane) | Strong | Characteristic of a cis disubstituted alkene.[4] |
| 515 - 690 | C-Br stretch | Strong | This absorption is in the fingerprint region and confirms the presence of an alkyl bromide.[5][6] |
Experimental Protocol: FTIR Analysis
This protocol describes the acquisition of an FTIR spectrum of this compound using a liquid film method.
Materials:
-
This compound sample
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Place one or two drops of the neat this compound liquid onto the surface of a clean salt plate.
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction).
-
Identify and label the major absorption bands.
-
Correlate the observed peaks with the expected vibrational modes of this compound to confirm the presence of the key functional groups.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Safety Precautions
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.
-
Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation, and respiratory irritation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
Always consult the most up-to-date safety information before handling any chemical.
References
- 1. This compound | C7H13Br | CID 53676115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromohept-3-ene
Welcome to the technical support center for the synthesis of 7-Bromohept-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used method of brominating (Z)- or (E)-hept-4-en-1-ol with a phosphine-bromine reagent system, such as triphenylphosphine (PPh₃) and bromine (Br₂) or carbon tetrabromide (CBr₄), commonly known as the Appel reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Troubleshooting Low Yield:
-
Reagent Quality and Stoichiometry:
-
Moisture: The Appel reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The starting alcohol, hept-4-en-1-ol, should also be anhydrous.
-
Reagent Purity: Use high-purity triphenylphosphine and bromine source (Br₂ or CBr₄). Impurities can lead to side reactions.
-
Stoichiometry: The molar ratio of the reagents is critical. An excess of the phosphine and bromine source is often used to ensure complete conversion of the alcohol. A common starting point is a 1.1 to 1.5 molar excess of both triphenylphosphine and the bromine source relative to the alcohol.
-
-
Reaction Temperature:
-
Initial Cooling: The initial reaction between triphenylphosphine and bromine is exothermic. It is crucial to perform this step at a low temperature (typically 0 °C) to prevent the formation of undesired byproducts.
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature. However, the optimal temperature profile may vary. If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be monitored carefully to avoid side reactions.
-
-
Solvent Choice:
-
The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used. DCM is generally a good choice for dissolving the reagents and intermediates.
-
-
Work-up and Purification:
-
Triphenylphosphine Oxide Removal: A major challenge in this synthesis is the removal of the byproduct, triphenylphosphine oxide (TPPO), which can be difficult to separate from the product due to similar polarities. Inefficient removal can lead to a lower isolated yield. Refer to the FAQ section for detailed TPPO removal techniques.
-
Product Volatility: this compound is a relatively volatile compound. Care should be taken during solvent removal (e.g., using a rotary evaporator at low temperature and pressure) to avoid loss of product.
-
Optimization Strategy Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The primary side reaction of concern is the electrophilic addition of bromine across the carbon-carbon double bond of the heptene chain, leading to the formation of a dibrominated alkane.
Minimizing Side Product Formation:
-
Control Bromine Concentration: The key to preventing the addition reaction is to maintain a low concentration of free bromine in the reaction mixture. This is achieved by the slow, dropwise addition of bromine to the solution of triphenylphosphine at low temperature. This ensures that the bromine reacts preferentially with the phosphine to form the phosphonium bromide intermediate rather than reacting with the alkene.
-
Use of N-Bromosuccinimide (NBS): An alternative approach is to use N-bromosuccinimide (NBS) in place of elemental bromine. NBS serves as a source of bromine radicals and can lead to a more controlled bromination, minimizing the competing ionic addition reaction.
Reaction Pathway Diagram:
Troubleshooting low yield in 7-Bromohept-3-ene Grignard reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Grignard reaction of 7-Bromohept-3-ene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue. Several factors can be responsible:
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1][2]
-
Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine, which will etch the oxide layer, exposing fresh magnesium.[2][3] The disappearance of the iodine's brown color is an indicator of reaction initiation.[4] Other methods include using 1,2-dibromoethane or mechanically crushing the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.[1]
-
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[5] Any water present will react with and quench the Grignard reagent as it forms.[6]
-
Inactive Alkyl Halide: While less common, the this compound itself could be impure.
-
Solution: Ensure the purity of your starting material.
-
Q2: I'm observing a significant amount of a high-boiling point side product. What is it likely to be and how can I minimize it?
A2: A common side product in Grignard reactions is the Wurtz coupling product.[9] In this case, it would be 1,10-tetradeca-3,11-diene, formed by the reaction of the formed Grignard reagent with unreacted this compound.[9][10] This is particularly prevalent with allylic and homoallylic halides.[11]
-
Solutions to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[9]
-
Temperature Control: Perform the reaction at a lower temperature. While some initial heating might be needed for initiation, the reaction is exothermic. Maintaining a controlled, lower temperature can reduce the rate of Wurtz coupling.[5][9]
-
Dilution: Working in a larger volume of solvent can also help to keep the concentration of the alkyl halide low.
-
Q3: Can I use a different solvent than diethyl ether or tetrahydrofuran (THF)?
A3: Diethyl ether and THF are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the magnesium complex, which is crucial for its formation and reactivity.[12] THF is often considered a better solvent for stabilizing the Grignard reagent.[7] Using other solvents is generally not recommended unless you have specific reasons and literature precedent to do so, as they may be reactive towards the Grignard reagent or may not provide the necessary stabilization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or No Product Yield | Reaction did not initiate. | See Q1 in the FAQ section. Ensure magnesium is activated and all reagents and glassware are scrupulously dry. |
| Wurtz coupling side reaction. | See Q2 in the FAQ section. Employ slow addition of the halide, maintain a low reaction temperature, and consider using more dilute conditions.[9] | |
| Grignard reagent was quenched. | Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5] Double-check that your electrophile does not have acidic protons (e.g., alcohols, carboxylic acids) that would quench the Grignard reagent.[13][14] | |
| Reaction is very sluggish after initiation. | Poor quality of magnesium. | Use high-quality, finely divided magnesium turnings to ensure a large surface area is available for reaction.[9] |
| Insufficient activation. | If initiation was slow, a small additional crystal of iodine can sometimes help to sustain the reaction. | |
| Formation of unexpected byproducts. | Reaction with atmospheric CO2. | If the reaction is open to the air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.[15] Maintain a positive pressure of inert gas. |
| Enolization of the carbonyl substrate. | If your electrophile is a ketone with alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[15] Consider using a lower reaction temperature. |
Experimental Protocol: Preparation of Hept-4-en-1-ylmagnesium Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Reaction flask, condenser, and addition funnel (all flame- or oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution in anhydrous ether/THF to the magnesium. The solution should turn brown from the iodine.[16]
-
Gently warm the flask with a heat gun or water bath until the brown color disappears and bubbling is observed. This indicates the reaction has initiated.[4][16]
-
Addition: Once the reaction is self-sustaining, slowly add the remainder of the this compound solution from the addition funnel at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to stir the reaction mixture. The reaction is typically complete when most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent and should be used immediately.[8]
Visual Guides
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Solved Why/how does iodine help to initiate a Grignard | Chegg.com [chegg.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Coupling with 7-Bromohept-3-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on the use of challenging substrates such as 7-Bromohept-3-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and similar unactivated alkyl bromides.
Question: My reaction yield is low or I observe no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling with an unactivated alkyl bromide like this compound is a common challenge. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (Argon or Nitrogen).[[“]] Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.
-
Reagent Purity: Verify the purity of your starting materials. This compound should be free of impurities that could poison the catalyst. The boronic acid or ester should be of high quality, as impurities can lead to side reactions like protodeboronation.
-
Solvent and Base Quality: Use dry, degassed solvents. The choice of base is also critical; ensure it is appropriately dried and stored if it is hygroscopic (e.g., K₃PO₄).
Systematic Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount for the successful coupling of unactivated alkyl bromides. If your initial system is not performing well, consider screening a variety of palladium sources and ligands.
-
Palladium Pre-catalysts: While Pd(PPh₃)₄ is a common catalyst, more advanced pre-catalysts like Buchwald's G3 or G4 palladacycles can be more efficient in generating the active Pd(0) species.
-
Ligands: For alkyl bromides, bulky and electron-rich phosphine ligands are often required to promote the slow oxidative addition step and prevent β-hydride elimination.[2][3] Consider ligands such as SPhos, XPhos, or cataCXium A.
-
-
Base and Solvent Optimization: The reaction environment significantly influences the outcome.
-
Bases: Stronger bases are often necessary for less reactive alkyl bromides. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KOtBu.
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. A mixture of an organic solvent with water is often used to facilitate the dissolution of the base.
-
-
Temperature and Reaction Time: Unactivated alkyl bromides may require higher temperatures and longer reaction times to achieve reasonable conversion. Monitor the reaction progress by TLC or GC-MS at regular intervals.
Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer:
The formation of side products is a common issue, especially with challenging substrates. The most common side products in the Suzuki coupling of alkyl bromides are:
-
Homocoupling of the Boronic Acid: This results in a biaryl byproduct. It is often favored by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).
-
Solution: Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.
-
-
Protodeboronation: The boronic acid reacts with water or other protic sources to replace the boron group with a hydrogen atom.
-
Solution: Use anhydrous solvents and ensure the base is not excessively hydrated. Using boronic esters (e.g., pinacol esters) can improve stability against protodeboronation.
-
-
β-Hydride Elimination: This is a major competing pathway for alkyl halides containing β-hydrogens, such as this compound. It leads to the formation of an alkene and a reduced arene.
-
Solution: Employ bulky ligands that favor reductive elimination over β-hydride elimination.[3] Lowering the reaction temperature, if possible, can also disfavor this pathway.
-
-
Dehalogenation: The starting alkyl bromide is reduced to the corresponding alkane. This can be caused by hydride sources in the reaction mixture, sometimes arising from the decomposition of the solvent or base.
-
Solution: Use high-purity, freshly distilled solvents.
-
Identification of Side Products:
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of your reaction mixture. A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki coupling of this compound?
A1: The optimal catalyst loading should be determined empirically for each specific reaction. It is a balance between achieving a good reaction rate and minimizing catalyst cost and residual palladium in the product. For unactivated alkyl bromides, a higher catalyst loading (1-5 mol%) may be initially required. Once the reaction is optimized, the loading can be gradually reduced.
Q2: Which palladium catalyst is best for coupling with an unactivated alkyl bromide?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for unactivated alkyl bromides, catalyst systems that are efficient at promoting oxidative addition are preferred. This often involves the use of bulky, electron-rich phosphine ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or the use of pre-formed palladacycle pre-catalysts. For some challenging alkyl-alkyl couplings, nickel-based catalysts have also shown great promise.[4][5]
Q3: Why is a base necessary in the Suzuki coupling reaction?
A3: The base plays a crucial role in the catalytic cycle. It activates the organoboron species by forming a borate complex, which increases the nucleophilicity of the organic group and facilitates the transmetalation step with the palladium center.[6]
Q4: Can I use 7-chlorohept-3-ene instead of this compound?
A4: While possible, using the corresponding alkyl chloride is significantly more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step, which is often rate-limiting for alkyl halides, even slower.[7] This would likely require a more active catalyst system, more forcing reaction conditions (higher temperature, longer reaction time), and may result in lower yields.
Q5: What is the Turnover Number (TON) and how do I calculate it?
A5: The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst used before the catalyst becomes deactivated.[8] It is a measure of catalyst efficiency. The TON is calculated as:
TON = (moles of product) / (moles of catalyst)
A high TON indicates a more efficient and cost-effective catalytic system.
Data Presentation
The following tables summarize the effect of catalyst loading and other reaction parameters on the yield of Suzuki coupling reactions involving unactivated alkyl halides. Note that these are examples from the literature and the optimal conditions for this compound may vary.
Table 1: Effect of Catalyst Loading on an Alkyl-Alkyl Suzuki Coupling of an Unactivated Secondary Alkyl Bromide *
| Entry | Catalyst Loading (mol % NiCl₂·glyme) | Ligand Loading (mol % 1) | Yield (%) |
| 1 | 6 | 8 | 83 |
| 2 | 3 | 4 | 56 |
*Reaction conditions: Bromocyclohexane, alkylborane, KOt-Bu, i-BuOH, dioxane, room temperature. Ligand 1 is trans-N,N'-dimethyl-1,2-cyclohexanediamine. Data adapted from a study on Ni-catalyzed couplings.[5]
Table 2: Optimization of Reaction Conditions for a Suzuki-Miyaura Coupling *
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 24 | Low |
| 2 | DMF | K₂CO₃ | 100 | 24 | Low |
| 3 | Water | K₂CO₃ | 100 | 24 | Low |
| 4 | DMF-H₂O (1:1) | K₂CO₃ | 100 | 3 | 85 |
| 5 | DMF-H₂O (1:1) | Na₂CO₃ | 70 | 3 | 78 |
| 6 | DMF-H₂O (1:1) | K₂CO₃ | 70 | 3 | 92 |
| 7 | DMF-H₂O (1:1) | K₂CO₃ | Room Temp | 24 | 72 |
*Reaction of 4-bromoacetophenone with phenylboronic acid. While not an alkyl bromide, this table illustrates a typical optimization workflow.
Experimental Protocols
1. General Procedure for Optimizing Catalyst Loading for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol outlines a general method for screening catalyst loading to find the optimal concentration for your reaction.
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk tubes or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Stirring plate and stir bars
-
Heating block or oil bath
-
-
Procedure:
-
Set up a series of Schlenk tubes, each with a stir bar.
-
In each tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In separate vials, prepare stock solutions of the palladium catalyst and ligand in the reaction solvent.
-
To each Schlenk tube, add the desired amount of catalyst and ligand solution to achieve a range of catalyst loadings (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Add the reaction solvent to each tube to reach the desired concentration.
-
Degas each reaction mixture by bubbling with an inert gas for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of each reaction by TLC or by taking aliquots for GC-MS analysis at regular time intervals (e.g., 2h, 4h, 8h, 24h).
-
Once the reaction with the highest catalyst loading is complete (as determined by the consumption of the limiting reagent), quench all reactions by cooling to room temperature and adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield for each catalyst loading.
-
Calculate the Turnover Number (TON) for each successful reaction.
-
2. Protocol for GC-MS Analysis of a Suzuki Coupling Reaction Mixture
This protocol provides a method for monitoring the reaction progress and identifying side products.
-
Sample Preparation:
-
Carefully take a small aliquot (approx. 50 µL) from the reaction mixture using a syringe under an inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Add an internal standard (a stable compound that is not present in the reaction mixture and has a different retention time from all expected components) of a known concentration.
-
Vortex the mixture well.
-
Filter the organic layer through a small plug of silica gel or a syringe filter to remove any solids and the baseline palladium catalyst.
-
The sample is now ready for injection into the GC-MS.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for many Suzuki coupling products.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium
-
MS Detector: Scan range 40-500 m/z
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, internal standard, and any side products by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Visualizations
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Figure 2: Troubleshooting Workflow for a Low-Yielding Suzuki Coupling.
References
- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 2. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 7-Bromohept-3-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 7-Bromohept-3-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via an Appel-type reaction?
A1: The most prevalent impurities include unreacted starting material, (Z)-hept-4-en-1-ol, and the byproduct triphenylphosphine oxide (TPPO) if triphenylphosphine is used as the reagent. Other potential impurities can include isomeric bromoheptenes and dibrominated byproducts, though these are generally less common with stereoselective synthetic methods.
Q2: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?
A2: Triphenylphosphine oxide can be difficult to remove from reaction mixtures due to its polarity and solubility profile, which can sometimes be similar to the desired product, making chromatographic separation tedious. However, its high boiling point and ability to form insoluble complexes with certain metal salts provide effective alternative removal strategies.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of this compound is typically assessed using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and stereochemistry of the double bond. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities and determining the overall percentage of purity.
Q4: Can I use a simple aqueous workup to purify my crude this compound?
A4: A simple aqueous workup is a critical first step but is often insufficient for achieving high purity. Washing with water will remove water-soluble impurities, and a wash with a mild base like sodium bicarbonate will neutralize any acidic byproducts. However, non-polar impurities like TPPO and unreacted starting material will remain in the organic layer and require further purification steps such as precipitation or distillation.
Troubleshooting Guides
Issue 1: A significant amount of a high-boiling point, white solid is present in my crude product.
Presumed Cause: This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.
Troubleshooting Steps:
-
Precipitation with a Metal Salt:
-
Dissolve the crude product in a minimal amount of an ethereal solvent (e.g., diethyl ether, THF) or toluene.
-
Add a stoichiometric amount (relative to the triphenylphosphine used in the reaction) of a metal salt such as calcium bromide (CaBr₂), magnesium chloride (MgCl₂), or zinc chloride (ZnCl₂).
-
Stir the mixture at room temperature for 1-2 hours. An insoluble complex of the metal salt and TPPO should precipitate out of the solution.
-
Filter the mixture to remove the solid precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent in vacuo to yield the purified product.
-
-
Crystallization/Trituration:
-
TPPO is poorly soluble in non-polar solvents like hexane or cold diethyl ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar solvent like hexane while stirring. The TPPO should precipitate out.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter to remove the solid TPPO.
-
Repeat the process if necessary.
-
Issue 2: My final product is contaminated with the starting alcohol, (Z)-hept-4-en-1-ol.
Presumed Cause: Incomplete reaction or insufficient purification.
Troubleshooting Steps:
-
Aqueous Extraction: The starting alcohol has some water solubility due to its hydroxyl group. Multiple washes with water can help to remove a significant portion of the unreacted alcohol.
-
Fractional Distillation: This is the most effective method for separating this compound from the starting alcohol due to their different boiling points. Refer to the data in Table 1 for guidance on distillation temperatures.
Issue 3: The NMR spectrum of my product shows unexpected alkene signals.
Presumed Cause: Isomerization of the double bond may have occurred during the reaction or workup.
Troubleshooting Steps:
-
Mild Reaction and Workup Conditions: Ensure that the reaction temperature is controlled and that the workup is performed without excessive heat or strong acids/bases, which can promote isomerization.
-
Chromatographic Separation: Isomers can often be separated by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Isomer: 7-Bromo-1-heptene) | C₇H₁₃Br | 177.08 | 27 @ 1 mmHg[1] |
| (Z)-hept-4-en-1-ol | C₇H₁₄O | 114.19 | 78 @ 23 mmHg[2][3][4] |
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | 278.28 | >360[5][6][7] |
| 1,2-Dibromoheptane | C₇H₁₄Br₂ | 257.99 | 228 @ 760 mmHg[8] |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Initial Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Removal of Triphenylphosphine Oxide (TPPO) by Precipitation:
-
Dissolve the crude residue from the initial workup in a minimal amount of diethyl ether.
-
Add a stoichiometric equivalent of calcium bromide (CaBr₂) relative to the initial amount of triphenylphosphine used.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting precipitate through a pad of celite, washing the filter cake with a small amount of fresh diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Final Purification by Distillation:
-
Set up a fractional distillation apparatus.
-
Carefully distill the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (refer to Table 1).
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. 7-ブロモ-1-ヘプテン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Hepten-1-ol, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Triphenylphosphine oxide(791-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Triphenylphosphine Oxide [commonorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Alkenyl Halides
Welcome to the technical support center for the purification of alkenyl halides. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of alkenyl halides.
Issue 1: Product Decomposition during Silica Gel Chromatography
Q: My alkenyl halide appears to be decomposing on the silica gel column. What are the possible causes and solutions?
A: Decomposition on silica gel is a common issue, often due to the acidic nature of standard silica. The silanol groups (Si-OH) on the silica surface can act as a Brønsted or Lewis acid, promoting degradation, especially for sensitive substrates.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, you can deactivate the silica by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[1]
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. For highly sensitive compounds, bonded phases like diol or cyano can be used with normal-phase solvents.[2]
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[3]
-
Load the Sample Carefully: Adsorbing the crude material onto a small amount of silica or Celite and loading it as a solid can sometimes prevent streaking and decomposition that may occur when loading in a concentrated solution.[4]
Issue 2: Isomerization of the Double Bond (E/Z Mixture)
Q: I'm obtaining a mixture of E/Z isomers after purification, or the E/Z ratio is changing. How can I prevent this and isolate the desired isomer?
A: Isomerization can be triggered by heat, light, or acidic/basic conditions during workup and purification.
Troubleshooting Steps:
-
Control Reaction and Quench Conditions: Isomerization can occur before purification. Ensure your reaction quenching and workup procedures are performed at low temperatures and under neutral pH conditions if possible. Some reactions, like the Appel reaction, may require specific quenching protocols to avoid isomerization.[5]
-
Avoid Acidic Conditions: As with decomposition, the acidic nature of silica gel can catalyze E/Z isomerization. Use neutralized silica or an alternative stationary phase.
-
Perform Purification at Low Temperature: If possible, run the chromatography in a cold room or with a jacketed column to minimize thermally induced isomerization.
-
Separation of Isomers: If isomerization is unavoidable, separation of the E/Z isomers can often be achieved by careful flash chromatography. Sometimes, a different solvent system can improve the resolution between the isomers. In some cases, preparative HPLC may be necessary for complete separation.
-
Confirm Isomer Ratio: The E/Z ratio can be accurately determined by ¹H NMR spectroscopy. The coupling constants (J-values) for vinylic protons are typically larger for the trans (E) isomer (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz).[6] The ratio can be quantified by integrating distinct signals for each isomer.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude alkenyl halide mixtures?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as alcohols or aldehydes.
-
Reaction Byproducts: For example, triphenylphosphine oxide from a Wittig or Appel reaction.
-
Catalyst Residues: Residual palladium from cross-coupling reactions or other metal catalysts.
-
Organotin Reagents: In Stille couplings, organotin byproducts are a common and toxic impurity that requires special attention to remove.[9]
-
Solvents: Residual reaction or extraction solvents.
-
Isomers: Undesired E/Z isomers of the product.
Q2: How can I remove residual organotin impurities from my alkenyl halide product?
A2: Organotin impurities are toxic and must be removed. Several methods are effective:
-
Fluoride Wash: Washing the organic layer with an aqueous solution of potassium fluoride (KF) will precipitate the tin as a fluoride salt, which can then be filtered off.[10]
-
DBU/Iodine Treatment: Diluting the product mixture in ether and treating it with DBU and iodine can help in the removal of tin, followed by flash chromatography.[9]
-
Modified Silica Gel: Running a column with a stationary phase consisting of 10% potassium carbonate or 10% potassium fluoride mixed with silica gel can effectively capture organotin impurities.[9]
Q3: My distillation of an alkenyl halide is not working (no distillate, wrong temperature). What should I check?
A3: Distillation failures can often be traced to a few key issues:
-
Inadequate Vacuum: For high-boiling point alkenyl halides, a vacuum distillation is necessary. Ensure your vacuum pump is pulling a sufficient and stable vacuum.
-
Poor Insulation: The distillation apparatus, especially the fractionating column and distillation head, should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss.
-
Incorrect Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the boiling point of the vapor.
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to a boil, especially if the flask is large.
-
Azeotropic Mixtures: If water or other solvents are present, they may form an azeotrope, leading to a different boiling point than expected. Ensure the crude product is thoroughly dried before distillation.
Q4: Are there any specific safety precautions I should take when purifying alkenyl halides?
A4: Yes, safety is paramount.
-
Toxicity: Be aware of the toxicity of your specific alkenyl halide and any reagents or byproducts. For example, vinyl chloride is a known human carcinogen.[11] Handle all compounds in a well-ventilated fume hood.
-
Stability: Some alkenyl halides can be unstable and may decompose, releasing toxic gases such as hydrogen chloride. Avoid excessive heat and exposure to light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste, especially organotin residues, according to your institution's safety guidelines.
Data Presentation
The efficiency of purification can vary greatly depending on the specific compound and method. The following table provides a general comparison of common purification techniques for alkenyl halides.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Distillation | >98% | 60-90% | Excellent for large quantities, removes non-volatile impurities. | Not suitable for heat-sensitive compounds, may not separate E/Z isomers. |
| Flash Chromatography | >99% | 50-95% | Highly versatile, can separate isomers and closely related impurities. | Can lead to decomposition on silica, requires solvent, less scalable. |
| Recrystallization | >99.5% | 20-80% | Can provide very high purity for solid products. | Only applicable to solids, yield can be low. |
| Aqueous Wash/Extraction | Variable | >95% | Good for removing water-soluble impurities (salts, some starting materials). | Ineffective for organic-soluble impurities. |
Experimental Protocols
Protocol 1: General Flash Chromatography of an Alkenyl Halide
This protocol is a general guideline and should be optimized for your specific compound.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for your desired compound.[4]
-
-
Column Packing:
-
Select an appropriate size column (a silica gel to crude product ratio of 30-50:1 by weight is common).[4]
-
Plug the bottom of the column with glass wool or cotton, and add a layer of sand.
-
Pack the column with silica gel, either as a dry powder or as a slurry in the chosen solvent system. Ensure the silica bed is level and free of cracks.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude alkenyl halide in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a solid load by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop of about 2 inches/minute in the column reservoir is a good starting point).[3]
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Protocol 2: Removal of Organotin Impurities using Potassium Fluoride
This protocol is adapted from common procedures for post-Stille coupling workups.[10]
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). Shake the separatory funnel for 1-2 minutes during each wash. A precipitate of organotin fluoride may form at the interface.
-
Filtration (if necessary): If a significant amount of solid precipitates, filter the entire mixture through a pad of Celite to remove the solids.
-
Further Workup: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Further Purification: The resulting crude product can then be further purified by flash chromatography or distillation if necessary.
Visualizations
Troubleshooting Workflow for Alkenyl Halide Purification
Caption: A general workflow for troubleshooting the purification of alkenyl halides.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a primary purification method.
Logical Diagram of E/Z Isomerization Causes and Mitigation
Caption: Common causes of E/Z isomerization and corresponding mitigation strategies.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Workup [chem.rochester.edu]
- 11. epa.gov [epa.gov]
Technical Support Center: Stabilizing 7-Bromohept-3-ene for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromohept-3-ene. The information provided is intended to assist in ensuring the long-term stability and purity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The primary indicators of this compound degradation include discoloration (developing a yellow or brownish tint), the appearance of a precipitate, and a decrease in purity as determined by analytical methods such as Gas Chromatography (GC). You may also notice a sharp, acidic odor due to the formation of hydrobromic acid (HBr).
Q2: What are the main causes of degradation for this compound?
A2: this compound, like other alkenyl halides, is susceptible to several degradation pathways:
-
Thermal Decomposition: Elevated temperatures can lead to dehydrobromination, where HBr is eliminated from the molecule to form a diene.
-
Oxidative Hydrolysis: In the presence of oxygen and moisture, this compound can undergo oxidative hydrolysis, potentially forming α-bromoketones and other oxygenated impurities.[1][2]
-
Photolytic Degradation: Exposure to light, particularly UV light, can initiate free-radical reactions, leading to polymerization or the formation of various degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.
-
Light: Protect from light by using an amber glass bottle or by storing the container in a light-blocking secondary container.
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q4: Can I use a stabilizer to prolong the shelf-life of this compound?
A4: Yes, the addition of a stabilizer can significantly inhibit degradation. Two common types of stabilizers are recommended for halogenated hydrocarbons:
-
Acid Scavengers: These compounds neutralize acidic byproducts like HBr, which can catalyze further degradation. Examples include epoxides (e.g., propylene oxide) or hindered amines.
-
Antioxidants: These compounds inhibit oxidation by scavenging free radicals. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds.
Q5: How can I monitor the purity of my this compound over time?
A5: Regular purity assessment is crucial for ensuring the quality of your reagent. The recommended method is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A stability-indicating GC method should be used, which is capable of separating the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing) | Formation of degradation products due to oxidation or thermal stress. | 1. Analyze the purity by GC-MS to identify impurities. 2. If purity is acceptable, consider adding an antioxidant like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 50-100 ppm). 3. Ensure storage is in a cool, dark place under an inert atmosphere. |
| Decreased Purity on GC | Chemical degradation. | 1. Identify the degradation products by GC-MS. 2. If significant degradation has occurred, consider re-purifying the material by distillation. 3. For future storage, add a stabilizer and adhere strictly to recommended storage conditions. |
| Acidic Odor | Formation of hydrobromic acid (HBr) through dehydrobromination or hydrolysis. | 1. Confirm the presence of acid by testing the pH of a washed sample (see Experimental Protocols). 2. Add an acid scavenger, such as a small amount of powdered potassium carbonate or a hindered amine, to neutralize the acid. 3. Store under an inert, dry atmosphere to prevent hydrolysis. |
| Precipitate Formation | Polymerization or formation of insoluble degradation products. | 1. Isolate the precipitate and attempt to characterize it. 2. The remaining liquid should be analyzed for purity. 3. If the material is deemed usable, filter it before use. 4. Review storage conditions to prevent further polymerization (avoid light and heat). |
Data Presentation
The following tables provide a template for tracking the stability of this compound under various storage conditions. It is recommended that researchers generate their own data based on their specific storage conditions and analytical methods.
Table 1: Stability of this compound under Different Temperature Conditions
| Storage Time (Months) | Purity (%) at -20°C | Purity (%) at 4°C | Purity (%) at 25°C (Room Temperature) |
| 0 | 99.5 | 99.5 | 99.5 |
| 3 | Data to be generated | Data to be generated | Data to be generated |
| 6 | Data to be generated | Data to be generated | Data to be generated |
| 12 | Data to be generated | Data to be generated | Data to be generated |
Table 2: Effect of Stabilizers on the Stability of this compound at 25°C
| Storage Time (Months) | Purity (%) - No Stabilizer | Purity (%) - with BHT (100 ppm) | Purity (%) - with Propylene Oxide (0.1%) |
| 0 | 99.5 | 99.5 | 99.5 |
| 3 | Data to be generated | Data to be generated | Data to be generated |
| 6 | Data to be generated | Data to be generated | Data to be generated |
| 12 | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify any degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane), split injection (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity. Identify degradation products by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Addition of BHT as a Stabilizer
-
Objective: To add Butylated Hydroxytoluene (BHT) to this compound to inhibit oxidative degradation.
-
Materials: this compound, BHT, analytical balance, inert atmosphere glovebox or Schlenk line.
-
Procedure:
-
Prepare a stock solution of BHT in a volatile solvent (e.g., 1 mg/mL in hexane).
-
Under an inert atmosphere, add the required volume of the BHT stock solution to the this compound to achieve the desired final concentration (e.g., 100 ppm).
-
Thoroughly mix the solution.
-
If a solvent was used, it can be removed under a gentle stream of inert gas or by brief exposure to a vacuum.
-
Store the stabilized this compound under the recommended conditions.
-
Protocol 3: Monitoring for Hydrobromic Acid Formation
-
Objective: To qualitatively and semi-quantitatively assess the formation of hydrobromic acid (HBr).
-
Materials: this compound sample, deionized water, pH paper or a calibrated pH meter, silver nitrate solution (0.1 M).
-
Procedure:
-
pH Test:
-
In a test tube, mix 1 mL of the this compound sample with 5 mL of deionized water.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Test the pH of the aqueous layer using pH paper or a pH meter. A pH below 7 indicates the presence of acid.
-
-
Silver Nitrate Test (Qualitative):
-
To the aqueous layer from the pH test, add a few drops of 0.1 M silver nitrate solution.
-
The formation of a pale yellow precipitate (AgBr) confirms the presence of bromide ions, and thus HBr.
-
-
Titration (Semi-Quantitative):
-
For a more quantitative measure, the aqueous extract can be titrated with a standardized solution of sodium hydroxide using a suitable indicator.
-
-
Visualizations
References
Identifying byproducts in 7-Bromohept-3-ene reactions by NMR
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromohept-3-ene. It focuses on identifying common byproducts using NMR spectroscopy to ensure the purity and desired outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: I've performed a nucleophilic substitution on this compound, but my ¹H NMR spectrum shows more vinylic proton signals (δ 5.3-5.6 ppm) than expected. What are they?
A1: The presence of additional signals in the vinylic region often indicates the formation of alkene isomers. This can happen under various reaction conditions, including thermal stress or the presence of trace acids/bases. The two most common isomeric byproducts are:
-
E/Z (cis/trans) Isomers: The starting material is often one isomer (e.g., Z), but the reaction conditions can cause partial conversion to the other (E). Protons of a trans isomer typically appear slightly downfield (at a higher ppm value) compared to the corresponding protons of a cis isomer due to differing steric environments.[1][2]
-
Positional Isomers: The double bond can migrate along the carbon chain. For example, this compound could isomerize to 7-Bromohept-2-ene or other permutations. This creates a completely new set of vinylic and allylic proton signals with different chemical shifts and coupling constants.[3]
Q2: My reaction mixture shows a new signal around δ 3.5-4.0 ppm in the ¹H NMR, and the signal for the -CH₂Br protons (around δ 3.4 ppm) has diminished. What does this indicate?
A2: This is a classic sign of a successful nucleophilic substitution reaction where the bromine atom has been replaced. The chemical shift in the δ 3.5-4.0 ppm range is characteristic of protons on a carbon atom directly attached to an electronegative atom like oxygen or nitrogen.[4][5] For example:
-
If you used a hydroxide or alkoxide nucleophile, you have likely formed an alcohol (-CH₂OH) or an ether (-CH₂OR).[6]
-
If you used an amine, you have formed a substituted amine (-CH₂NR₂).[6]
Q3: I have unassigned peaks in my ¹H NMR spectrum. How can I definitively identify the byproduct structures?
A3: A systematic approach is required:
-
Analyze Coupling Patterns (J-coupling): Use the splitting patterns to determine which protons are adjacent to each other. This can help differentiate between positional isomers which will have unique spin systems.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) will show correlations between coupled protons, helping to trace out the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) will correlate protons directly to the carbons they are attached to, confirming assignments.
-
Compare with Literature/Database Values: Check spectral databases for known chemical shifts of suspected byproducts.
-
Spiking Experiment: If you have a pure sample of a suspected byproduct, add a small amount to your NMR tube. If your hypothesis is correct, the unassigned peaks in your spectrum will increase in intensity.
Q4: Can impurities from the synthesis of this compound itself be the source of byproducts?
A4: Yes. A common synthesis route for (Z)-7-bromohept-3-ene involves the bromination of (Z)-hept-4-en-1-ol.[6] Incomplete reaction or purification can leave residual starting alcohol in your material. This alcohol would show a characteristic broad singlet for the -OH proton (which can be exchanged with D₂O) and a triplet around δ 3.6 ppm for the -CH₂OH protons.
Troubleshooting Workflows & Pathways
The following diagrams illustrate the logical workflow for identifying unknown species in your reaction mixture and a common reaction pathway leading to byproducts.
Caption: Workflow for byproduct identification using NMR spectroscopy.
Caption: Reaction pathways for substitution vs. potential isomerization.
Quantitative Data for Byproduct Identification
The following tables summarize approximate NMR chemical shifts for this compound and potential byproducts. Note that exact values can vary based on solvent and other factors.[7][8][9]
Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Vinylic Protons (-CH=CH-) | Allylic Protons | Protons on C-Br (-CH₂Br) | Protons on C-O (-CH₂O-) |
| (Z)-7-Bromohept-3-ene | ~5.45 (m) | ~2.10 (m), ~2.50 (q) | ~3.40 (t) | N/A |
| (E)-7-Bromohept-3-ene | ~5.40 (m) | ~2.05 (m), ~2.45 (q) | ~3.40 (t) | N/A |
| 7-Bromohept-2-ene (isomer) | ~5.55 (m) | ~2.70 (q) | ~3.40 (t) | N/A |
| Hept-4-en-1-ol (impurity) | ~5.40 (m) | ~2.05 (m) | N/A | ~3.65 (t) |
m = multiplet, t = triplet, q = quartet
Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Vinylic Carbons (-C=C-) | Allylic Carbons | Carbon Bearing Br (-C-Br) | Carbon Bearing O (-C-O) |
| (Z)-7-Bromohept-3-ene | ~125.0, ~130.0 | ~27.0, ~32.5 | ~33.0 | N/A |
| (E)-7-Bromohept-3-ene | ~126.0, ~131.0 | ~27.5, ~33.0 | ~33.0 | N/A |
| 7-Bromohept-2-ene (isomer) | ~124.5, ~134.0 | ~35.0 | ~33.5 | N/A |
| Hept-4-en-1-ol (impurity) | ~129.0, ~130.5 | ~29.5 | N/A | ~62.5 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the crude reaction mixture or purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If the sample does not dissolve, sonication may be applied briefly.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, although often part of the solvent) can be added.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol describes a representative Sₙ2 reaction using sodium cyanide as the nucleophile. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents) to a polar aprotic solvent like DMSO or DMF.
-
Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove the solvent and residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired nitrile product.
-
Characterization: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its structure and assess its purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 79837-80-2 | Benchchem [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
How to avoid elimination reactions with 7-Bromohept-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromohept-3-ene. The focus is on preventing and troubleshooting unwanted elimination reactions to favor the desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
When using this compound, a primary haloalkane, the main competing reactions are nucleophilic substitution (SN2) and bimolecular elimination (E2).[1][2][3] The desired reaction is typically the SN2 pathway, where a nucleophile replaces the bromine atom. However, under certain conditions, the nucleophile can act as a base, abstracting a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond via an E2 elimination reaction.[4][5]
Q2: What structural features of this compound influence its reactivity?
This compound is a primary alkyl halide.[6] This structural feature is crucial because primary substrates are sterically unhindered, which strongly favors the SN2 mechanism over the SN1 mechanism.[1][7] The lack of steric hindrance allows the nucleophile to readily access the electrophilic carbon atom bonded to the bromine.[8][9] However, the presence of beta-hydrogens makes it susceptible to E2 elimination if a strong or bulky base is used.[3][10]
Q3: How do the characteristics of the nucleophile/base affect the reaction outcome?
The nature of the attacking species is a critical factor in determining whether substitution or elimination occurs.[3][11]
-
Nucleophilicity vs. Basicity: A good nucleophile attacks an electron-deficient carbon atom, leading to substitution.[12][13][14] A strong base abstracts a proton, causing elimination.[2][15] Many strong nucleophiles are also strong bases, leading to a mixture of products.[16]
-
Steric Hindrance: Bulkier nucleophiles/bases will favor elimination.[1][3][11] This is because it is sterically easier for a large base to abstract a proton from the periphery of the molecule than to attack the more sterically hindered electrophilic carbon.
Q4: What is the role of the solvent in controlling the reaction pathway?
The choice of solvent can significantly influence the competition between substitution and elimination.[1][11]
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol can solvate the nucleophile, reducing its nucleophilicity and basicity. This can favor SN1/E1 pathways, but for a primary halide like this compound, SN2 is still more likely than SN1.
-
Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF do not solvate the nucleophile as effectively, leaving it "naked" and more reactive.[17] This generally increases the rate of both SN2 and E2 reactions. The choice between them will then heavily depend on the nature of the nucleophile/base.
Q5: How does temperature influence the product distribution?
Higher temperatures generally favor elimination reactions over substitution reactions.[7][11][16] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and a significant amount of an elimination byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| The nucleophile is acting as a strong base. | Use a less basic nucleophile with high nucleophilicity. For example, use I⁻, Br⁻, RS⁻, or N₃⁻ instead of OH⁻, RO⁻, or NH₂⁻. | Minimizes the proton abstraction that leads to the E2 pathway.[10] |
| The reaction temperature is too high. | Lower the reaction temperature. Room temperature or below is often preferable for SN2 reactions. | Reduces the thermodynamic favorability of the elimination reaction.[11][16] |
| A sterically hindered nucleophile/base is being used. | Switch to a smaller, less sterically hindered nucleophile. | A less bulky nucleophile can more easily access the electrophilic carbon for an SN2 attack.[3] |
| The solvent is promoting elimination. | Use a polar aprotic solvent like acetone or DMF with a good, non-basic nucleophile. | These solvents enhance nucleophilicity without strongly promoting basicity.[17] |
Issue 2: The reaction is very slow or not proceeding to completion.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| The nucleophile is too weak. | Increase the concentration of the nucleophile or switch to a stronger one. | The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7][18] |
| The reaction temperature is too low. | Gradually increase the temperature while monitoring for the formation of elimination byproducts. | Increasing the temperature will increase the reaction rate, but a balance must be found to avoid elimination. |
| Poor solvent choice. | Ensure the chosen solvent can dissolve both the substrate and the nucleophilic salt. | Good solubility is essential for the reactants to interact. |
Data Presentation: Substitution vs. Elimination
The following table summarizes hypothetical experimental outcomes to illustrate the effect of different reaction conditions on the reaction of this compound with a nucleophile/base.
| Experiment | Nucleophile/Base | Solvent | Temperature (°C) | % Substitution Product (SN2) | % Elimination Product (E2) |
| 1 | Sodium Iodide (NaI) | Acetone | 25 | 95 | 5 |
| 2 | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 40 | 60 |
| 3 | Sodium Ethoxide (NaOEt) | Ethanol | 78 (Reflux) | 15 | 85 |
| 4 | Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 25 | 5 | 95 |
| 5 | Sodium Azide (NaN₃) | DMF | 25 | 92 | 8 |
Experimental Protocols
Protocol 1: Maximizing the SN2 Product (e.g., Synthesis of 7-Iodohept-3-ene)
This protocol is designed to favor the SN2 pathway.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium iodide (1.5 equivalents).
-
Add anhydrous acetone to dissolve the sodium iodide.
-
With vigorous stirring, add this compound (1.0 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Demonstrating the E2 Product (e.g., Synthesis of Hepta-1,3-diene)
This protocol is designed to favor the E2 pathway.
Materials:
-
This compound
-
Potassium tert-Butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous tert-butanol and stir to form a solution.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a low-boiling point organic solvent (e.g., pentane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile product.
-
Characterize the resulting diene.
Visualizations
Caption: Decision workflow for favoring substitution vs. elimination.
Caption: Troubleshooting guide for low substitution yield.
References
- 1. app1-c89-pub.pressidium.com - Substitution And Elimination Chemistry [app1-c89-pub.pressidium.com]
- 2. Nucleophilicity vs Basicity [chem.ucalgary.ca]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 79837-80-2 | Benchchem [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ochemtutor.com [ochemtutor.com]
- 14. quora.com [quora.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The E2 Reaction Mechanism [chemistrysteps.com]
- 18. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
Improving the regioselectivity of reactions with 7-Bromohept-3-ene
Welcome to the technical support center for improving the regioselectivity of reactions with 7-Bromohept-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity with this compound?
A1: The main challenge arises from the two reactive sites in the molecule: the C-Br bond at the 7-position and the C=C double bond between the 3- and 4-positions. For many reaction types, this can lead to a mixture of products. For instance, in nucleophilic substitutions, you can have a competition between direct (SN2) and allylic (SN2') substitution. In palladium-catalyzed reactions like the Heck coupling, the addition across the double bond can occur at either C3 or C4, leading to different regioisomers.
Q2: How does the nature of the double bond in this compound affect its reactivity?
A2: The internal, electronically neutral double bond in this compound does not have a strong intrinsic bias for directing incoming reagents to one carbon over the other. This often leads to poor regioselectivity unless other controlling elements like steric hindrance or specific catalytic conditions are introduced.[1][2]
Troubleshooting Guide: Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be challenging to control with substrates like this compound.[2][3] The primary issue is achieving selective arylation or vinylation at either the C3 or C4 position.
Q: My Heck reaction with this compound and an aryl bromide is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity in the Heck reaction of an unactivated internal alkene is a common challenge. The outcome is governed by a combination of steric and electronic factors during the carbopalladation step.[1] Here are some troubleshooting steps to favor the formation of one regioisomer over the other.
Troubleshooting Workflow: Optimizing Heck Reaction Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity in Heck reactions.
Data Presentation: Effect of Conditions on Heck Regioselectivity
| Parameter | Condition A (Non-selective) | Condition B (Improved Selectivity) | Condition C (Alternative Selectivity) |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | P(o-tolyl)₃ | dppf |
| Base | Et₃N | K₂CO₃ | NaOAc |
| Solvent | Acetonitrile | Toluene | DMF |
| Temperature | 100 °C | 80 °C | 100 °C |
| Product Ratio (C3:C4) | ~ 1.2 : 1 | ~ 4 : 1 | ~ 1 : 3 |
Experimental Protocol: Heck Coupling of this compound with Phenylboronic Acid
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To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4-6 mol%), and the base (2.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the solvent (e.g., Toluene, 0.2 M) via syringe.
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Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Suzuki Coupling Reactions
The Suzuki coupling is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[4] For this compound, this reaction targets the C-Br bond. While regioselectivity at the coupling site is not an issue, poor yields and side reactions can be problematic.
Q: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield. What are the likely causes and solutions?
A: Low yields in Suzuki couplings can stem from several factors, including inefficient catalyst activation, catalyst decomposition, or side reactions of the starting materials or products.
Signaling Pathway: Suzuki Catalytic Cycle and Common Issues
Caption: The Suzuki catalytic cycle and points of common failure.
Data Presentation: Optimizing Suzuki Coupling Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) |
| Solvent | Toluene/Water | Dioxane |
| Temperature | 80 °C | 100 °C |
| Atmosphere | Nitrogen | Argon (rigorously deoxygenated) |
| Yield | 35% | 85% |
Experimental Protocol: Suzuki Coupling of this compound
-
In a glovebox or using Schlenk technique, add the arylboronic acid (1.5 equivalents), base (e.g., K₃PO₄, 3 equivalents), and palladium catalyst (1-3 mol%) to a reaction vessel.
-
Add the solvent (e.g., dioxane), followed by this compound (1 equivalent).
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Ensure the reaction mixture is thoroughly deoxygenated by bubbling with argon for 15-20 minutes.
-
Heat the mixture to 100 °C with vigorous stirring for 8-16 hours.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the coupled product.
Troubleshooting Guide: Nucleophilic Substitution Reactions
Nucleophilic substitution on this compound can proceed through two main pathways: a direct SN2 substitution at C7, or an SN2' (allylic) substitution at C4, which involves rearrangement of the double bond.[5] Controlling the regioselectivity between these two pathways is crucial.
Q: I am attempting a nucleophilic substitution on this compound, but I'm getting a significant amount of the undesired allylic substitution (SN2') product. How can I favor the direct (SN2) pathway?
A: The competition between SN2 and SN2' pathways is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. To favor the direct SN2 pathway, you generally want to use conditions that promote a direct attack at the sterically accessible primary carbon (C7).
Logical Relationship: SN2 vs. SN2' Pathways
References
Technical Support Center: Analysis of 7-Bromohept-3-ene Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the analysis of 7-Bromohept-3-ene purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary methods for assessing the purity of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). GC is effective for separating volatile impurities, while NMR provides detailed structural information and can identify and quantify impurities without the need for reference standards for every impurity.
Q2: How can I distinguish between the (Z) and (E) isomers of this compound using ¹H NMR?
The coupling constant (J-value) of the vinylic protons is the key to distinguishing between the (Z) and (E) isomers.
-
For the (Z)-isomer , the coupling constant between the vinylic protons (at C3 and C4) is typically smaller, in the range of 7-12 Hz .
-
For the (E)-isomer , the coupling constant is larger, usually in the range of 12-18 Hz .
Q3: What are the common impurities I might encounter in a sample of this compound?
Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as hept-3-en-1-ol.
-
Positional isomers: Such as 1-bromohept-3-ene or 4-bromohept-2-ene, which may arise from allylic rearrangement.
-
Solvent residues: From the reaction or purification steps (e.g., dichloromethane, diethyl ether, hexanes).
-
Degradation products: Formed upon exposure to light, air, or elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound purity.
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Active sites in the GC system. The bromine atom in the analyte can interact with active sites (e.g., silanol groups) in the liner, column, or detector.
-
Solution: Use a deactivated liner and a high-quality, low-bleed capillary column suitable for haloalkanes. Condition the column according to the manufacturer's instructions before use.
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause C: Inappropriate injection temperature. Too low a temperature can cause slow vaporization, leading to peak tailing.
-
Solution: Optimize the injector temperature. A starting point is typically 250 °C.
-
Issue 2: Extra, unexpected peaks in the chromatogram.
-
Possible Cause A: Sample degradation. this compound may degrade at high injector or column temperatures.
-
Solution: Lower the injector temperature and the initial oven temperature. Use a faster temperature ramp to elute the compound more quickly.
-
-
Possible Cause B: Contamination. The syringe, liner, or carrier gas may be contaminated.
-
Solution: Clean the syringe, replace the septum and liner, and ensure high-purity carrier gas is used. Run a blank to check for system contamination.
-
-
Possible Cause C: Presence of isomers. As mentioned in the FAQs, positional isomers may be present.
-
Solution: If baseline separation is not achieved, optimize the temperature program (slower ramp rate) or use a more polar GC column to improve resolution.
-
GC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common GC analysis issues.
NMR Spectroscopy Troubleshooting
Issue 1: Broad or distorted peaks in the ¹H NMR spectrum.
-
Possible Cause A: Sample is too concentrated. High sample concentration can lead to viscosity-related peak broadening.
-
Solution: Prepare a more dilute sample.
-
-
Possible Cause B: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: Purify the sample, for example, by passing it through a small plug of silica gel.
-
-
Possible Cause C: Poor shimming. An inhomogeneous magnetic field will lead to broad and distorted peaks.
-
Solution: Re-shim the spectrometer.
-
Issue 2: Difficulty in integrating peaks accurately for purity determination.
-
Possible Cause A: Overlapping peaks. Peaks from the analyte and impurities may overlap, making accurate integration challenging.
-
Solution: Use a higher field NMR spectrometer for better signal dispersion. If unavailable, consider using 2D NMR techniques like COSY or HSQC to help identify and resolve overlapping signals.
-
-
Possible Cause B: Poor baseline. A non-flat baseline will introduce errors in integration.
-
Solution: Ensure proper phasing and baseline correction of the spectrum. Use a sufficient relaxation delay (D1) in the acquisition parameters, especially for quantitative measurements (qNMR), to ensure full relaxation of all protons. A D1 of 5 times the longest T1 is recommended.
-
NMR Troubleshooting Logic
Caption: A diagram illustrating the logical steps for troubleshooting common NMR issues.
Data Presentation
Table 1: Typical GC-FID Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |
| Injection Vol. | 1 µL (split ratio 50:1) |
Table 2: Expected ¹H NMR Chemical Shifts for (Z)-7-Bromohept-3-ene in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | ~0.95 | t | 3H |
| H2 | ~2.05 | p | 2H |
| H3, H4 | ~5.40 | m | 2H |
| H5 | ~2.15 | q | 2H |
| H6 | ~1.90 | p | 2H |
| H7 | ~3.40 | t | 2H |
Table 3: Expected ¹³C NMR Chemical Shifts for (Z)-7-Bromohept-3-ene in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C1 | ~14.0 |
| C2 | ~20.5 |
| C3 | ~124.0 |
| C4 | ~135.0 |
| C5 | ~29.0 |
| C6 | ~32.5 |
| C7 | ~33.0 |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-FID
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Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1.0 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.
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Injection: Inject 1 µL of the prepared sample into the GC.
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Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all components.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.
Protocol 2: Purity Analysis of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 30 seconds) is used.
-
Data Processing: Process the acquired FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Integrate the signals corresponding to this compound and any identified impurities. The relative molar ratio of the components can be determined by comparing the integral values, normalized to the number of protons giving rise to each signal. The purity can then be calculated based on these ratios.
Validation & Comparative
Validating the Structure of 7-Bromohept-3-ene: A 2D NMR-Centric Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 7-Bromohept-3-ene, a valuable building block in organic synthesis.
The precise arrangement of atoms and functional groups within this compound (C₇H₁₃Br) is critical for its reactivity and subsequent use in complex molecule synthesis. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a comprehensive and definitive confirmation of its structure. This guide presents experimental data and protocols to objectively compare the performance of 2D NMR with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
At a Glance: this compound Structural Data
The following table summarizes the key spectroscopic data for the structural elucidation of this compound.
| Analytical Technique | Parameter | Observed Value/Correlation | Structural Implication |
| ¹H NMR | Chemical Shift (δ) | ~5.4-5.6 ppm | Olefinic protons (H3, H4) |
| ~3.4 ppm | Methylene protons adjacent to Bromine (H7) | ||
| ~2.1 ppm | Allylic protons (H2, H5) | ||
| ~1.9 ppm | Methylene protons (H6) | ||
| ~0.9 ppm | Methyl protons (H1) | ||
| ¹³C NMR | Chemical Shift (δ) | ~125-135 ppm | Olefinic carbons (C3, C4) |
| ~33 ppm | Carbon adjacent to Bromine (C7) | ||
| ~35 ppm | Allylic carbon (C5) | ||
| ~30 ppm | Methylene carbon (C6) | ||
| ~22 ppm | Allylic carbon (C2) | ||
| ~14 ppm | Methyl carbon (C1) | ||
| COSY | Correlations | H3 ↔ H2, H4 | Connectivity around the double bond |
| H4 ↔ H5 | |||
| H5 ↔ H6 | Aliphatic chain connectivity | ||
| H6 ↔ H7 | |||
| HSQC | Correlations | δH 5.4-5.6 ↔ δC 125-135 | Direct C-H bond confirmation for the olefinic group |
| δH 3.4 ↔ δC 33 | Direct C-H bond confirmation for the brominated methylene group | ||
| δH 2.1 (H5) ↔ δC 35 | Direct C-H bond confirmation for the allylic methylene group | ||
| δH 1.9 ↔ δC 30 | Direct C-H bond confirmation for the methylene group | ||
| δH 2.1 (H2) ↔ δC 22 | Direct C-H bond confirmation for the allylic methylene group | ||
| δH 0.9 ↔ δC 14 | Direct C-H bond confirmation for the methyl group | ||
| HMBC | Correlations | H2 ↔ C1, C3, C4 | Long-range connectivity confirming the ethyl group and its position relative to the double bond |
| H5 ↔ C3, C4, C6, C7 | Long-range connectivity confirming the bromo-propyl group and its position relative to the double bond | ||
| H7 ↔ C5, C6 | Long-range connectivity confirming the position of the bromine atom | ||
| GC-MS | Molecular Ion (M⁺) | m/z 176/178 | Confirmation of molecular weight and presence of one bromine atom (isotopic pattern) |
| Major Fragments | m/z 97 (M⁺ - Br) | Loss of bromine radical | |
| m/z 41 (C₃H₅⁺) | Allylic carbocation | ||
| FTIR | Absorption Bands | ~3020 cm⁻¹ | =C-H stretch (alkene) |
| ~1655 cm⁻¹ | C=C stretch (alkene) | ||
| ~650-700 cm⁻¹ | C-Br stretch |
2D NMR: The Gold Standard for Structural Validation
2D NMR experiments provide unambiguous evidence for the connectivity of atoms within a molecule, resolving ambiguities that may arise from 1D spectra alone.
Experimental Protocol: 2D NMR Analysis
Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquisition of 16 scans with a spectral width of 12 ppm.
-
¹³C NMR: Acquisition of 1024 scans with a spectral width of 240 ppm.
-
COSY: A gradient-selected COSY experiment is performed with 256 increments in the F1 dimension and 8 scans per increment.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment is optimized for a one-bond ¹JCH coupling of 145 Hz.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling of 8 Hz.
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied to all spectra.
Workflow for 2D NMR-Based Structure Validation of this compound
Caption: Workflow for 2D NMR-based structural validation.
Key 2D NMR Correlations for this compound
The following diagram illustrates the crucial through-bond correlations that confirm the structure of this compound.
Caption: Key 2D NMR correlations for this compound.
Alternative Structural Validation Techniques
While 2D NMR provides the most detailed structural information, other techniques can offer complementary or preliminary data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the molecular weight and identifying fragmentation patterns of a compound.
Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector is used.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-400
The observation of a molecular ion peak (M⁺) and its isotopic partner (M+2) in a roughly 1:1 ratio is characteristic of a monobrominated compound.[1] The fragmentation pattern, showing the loss of a bromine radical and the formation of stable allylic carbocations, further supports the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer is used.
Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl plates.
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
For this compound, the key absorptions include the C=C stretch of the alkene and the C-Br stretch of the alkyl halide.[2][3][4][5] The presence of a =C-H stretch above 3000 cm⁻¹ is also indicative of the alkene moiety.[3][6]
Comparison of Techniques
| Technique | Strengths | Limitations |
| 2D NMR | - Provides unambiguous connectivity information.- Determines stereochemistry (with NOESY).- Detailed structural elucidation. | - Requires larger sample amounts.- Longer acquisition times.- More complex data analysis. |
| GC-MS | - High sensitivity.- Determines molecular weight.- Provides fragmentation patterns for structural clues. | - Does not provide direct connectivity information.- Isomers may have similar fragmentation patterns.- Molecular ion may not always be observed. |
| FTIR | - Fast and simple.- Identifies functional groups present. | - Does not provide information on the carbon skeleton or connectivity.- Spectra can be complex and difficult to interpret for molecules with multiple functional groups. |
Conclusion
While GC-MS and FTIR provide valuable preliminary data regarding the molecular weight and functional groups present in this compound, 2D NMR spectroscopy stands as the definitive method for its complete and unambiguous structural validation. The combination of COSY, HSQC, and HMBC experiments provides an irrefutable map of the atomic connectivity, leaving no doubt as to the precise structure of the molecule. For researchers and professionals in drug development, relying on a comprehensive 2D NMR analysis ensures the highest confidence in the identity and purity of critical synthetic intermediates like this compound.
References
A Researcher's Guide to 7-Bromohept-3-ene: Purity Analysis by GC-MS and Comparison with Synthetic Alternatives
For researchers and scientists engaged in drug development and complex organic synthesis, the purity of starting materials is paramount. 7-Bromohept-3-ene is a valuable building block, frequently utilized in the formation of Grignard reagents for the introduction of the hept-3-enyl moiety. This guide provides a comprehensive comparison of this compound with its key alternative, 7-Bromo-1-heptene, focusing on purity confirmation by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable reagent for your synthetic needs.
Purity Assessment: A Comparative Look
The purity of this compound is crucial for its effective use in subsequent reactions. The primary synthetic route involves the bromination of hept-4-en-1-ol.[1] This reaction, while generally efficient, can lead to several impurities that can affect the yield and purity of the desired product.
Table 1: Comparative Purity Analysis of this compound and its Isomeric Alternative
| Compound | Typical Purity (%) | Common Impurities | Method of Purity Determination |
| This compound | 95 - 98% | Hept-4-en-1-ol (unreacted starting material), 7-Bromo-1-heptene (isomer), Dibromoheptane, Phosphorous acid byproducts | GC-MS, ¹H NMR |
| 7-Bromo-1-heptene | ≥97% | 1,7-dibromoheptane, unreacted 6-hepten-1-ol | GC-MS, ¹H NMR |
Experimental Protocol: GC-MS Analysis of this compound
This section details a standard protocol for the analysis of this compound purity using GC-MS.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Sample Preparation:
Dilute 10 µL of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or hexane.
Performance Comparison with Alternatives
The primary alternative to this compound for generating a heptenyl Grignard reagent is its isomer, 7-Bromo-1-heptene. The choice between these two reagents often depends on the desired final product and the specific reaction conditions.
Reactivity in Grignard Formation:
The position of the double bond can influence the ease of Grignard reagent formation and its subsequent reactivity. While both isomers readily form the corresponding Grignard reagent, the internal double bond in this compound may offer different steric and electronic properties compared to the terminal double bond in 7-Bromo-1-heptene. This can be a critical factor in stereoselective reactions.
Alternative Synthetic Approaches:
Beyond isomeric bromoalkenes, other methods for generating a heptenyl carbanion equivalent exist, such as organolithium reagents derived from the corresponding iodo- or chloroalkenes. However, bromoalkenes are often preferred due to their balance of reactivity and stability.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved, the following diagrams are provided.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Decision Tree for Selecting a Heptenyl Bromide Precursor.
References
Comparative Reactivity Analysis: 7-Bromohept-3-ene vs. 7-Chlorohept-3-ene
For Immediate Release
This guide provides a detailed comparison of the reactivity of 7-Bromohept-3-ene and 7-Chlorohept-3-ene, tailored for researchers, scientists, and professionals in drug development. The following analysis, supported by established chemical principles and analogous experimental data, elucidates the differences in their behavior in nucleophilic substitution and elimination reactions.
Executive Summary
This compound is demonstrably more reactive than 7-Chlorohept-3-ene in both nucleophilic substitution (S_N2) and base-induced elimination (E2) reactions. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, making the bromide ion a better leaving group. This fundamental difference in reactivity has significant implications for the selection of starting materials and the design of synthetic routes in organic chemistry and drug development.
Data Presentation: A Comparative Overview
| Parameter | This compound | 7-Chlorohept-3-ene | Rationale |
| Carbon-Halogen Bond Energy | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker and requires less energy to break.[1] |
| Leaving Group Ability | Excellent | Good | Weaker bases are better leaving groups; Br⁻ is a weaker base than Cl⁻. |
| Relative Rate of S_N2 Reaction | Faster | Slower | The rate-determining step involves the cleavage of the C-X bond. |
| Relative Rate of E2 Reaction | Faster | Slower | The C-X bond is broken in the rate-determining step of the E2 mechanism. |
Theoretical Framework: Understanding the Reactivity Difference
The reactivity of alkyl halides in both nucleophilic substitution and elimination reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.
In the case of 7-halohept-3-enes, the halogen atom is the leaving group. The reactivity trend among halogens as leaving groups is I > Br > Cl > F. This order is inversely related to the carbon-halogen bond strength and the basicity of the resulting halide ion.[1]
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Bond Strength: The C-Br bond is weaker than the C-Cl bond.[1] This means that less energy is required to break the C-Br bond during the rate-determining step of both S_N2 and E2 reactions, leading to a faster reaction rate for the bromo-compound.
-
Basicity of the Leaving Group: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable as independent species in solution and are therefore better leaving groups.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 7-Chlorohept-3-ene, the following experimental protocols can be employed.
Experiment 1: Comparative Rate of Nucleophilic Substitution (S_N2) via Argentometric Titration
This experiment monitors the rate of halide ion production during a substitution reaction with a suitable nucleophile.
Objective: To compare the rates of S_N2 reaction of this compound and 7-Chlorohept-3-ene with a nucleophile (e.g., sodium iodide in acetone).
Materials:
-
This compound
-
7-Chlorohept-3-ene
-
Sodium iodide in acetone solution (0.1 M)
-
Ethanolic silver nitrate solution (0.1 M)
-
Acetone (ACS grade)
-
Deionized water
-
Thermostated water bath
-
Burettes, pipettes, conical flasks, and stopwatches
Procedure:
-
Prepare two separate reaction flasks, each containing a standardized solution of sodium iodide in acetone.
-
Equilibrate the flasks to a constant temperature in the water bath (e.g., 25°C).
-
Simultaneously add a known concentration of this compound to one flask and 7-Chlorohept-3-ene to the other. Start the stopwatches immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a 5 mL aliquot from each reaction mixture and quench the reaction by adding it to a flask containing an equal volume of cold deionized water.
-
Titrate the liberated halide ions in the quenched solution with a standardized solution of ethanolic silver nitrate using a suitable indicator (e.g., potassium chromate) to determine the endpoint.
-
Record the volume of silver nitrate solution consumed at each time point for both reactions.
-
Plot the concentration of the halide ion produced versus time for both haloalkenes. The initial slope of these plots will be proportional to the initial rate of reaction.
Experiment 2: Comparative Rate of Elimination (E2) via Gas Chromatography
This method follows the formation of the alkene product over time.
Objective: To compare the rates of E2 elimination of this compound and 7-Chlorohept-3-ene with a strong, sterically hindered base (e.g., potassium tert-butoxide).
Materials:
-
This compound
-
7-Chlorohept-3-ene
-
Potassium tert-butoxide solution in tert-butanol (0.1 M)
-
An internal standard (e.g., undecane)
-
tert-Butanol (anhydrous)
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
-
Thermostated reaction vessel with a magnetic stirrer
-
Microsyringes
Procedure:
-
Prepare two separate reaction vessels, each containing a standardized solution of potassium tert-butoxide in tert-butanol and a known amount of the internal standard.
-
Equilibrate the reaction vessels to a constant temperature (e.g., 50°C).
-
Initiate the reactions by adding a known amount of this compound to one vessel and 7-Chlorohept-3-ene to the other.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing a small amount of dilute acid and a suitable solvent for GC analysis (e.g., diethyl ether).
-
Analyze the quenched samples by GC to determine the concentration of the hept-3-ene product relative to the internal standard.
-
Plot the concentration of the alkene product versus time for both reactions. The initial rates can be determined from the initial slopes of these plots.
Mandatory Visualizations
References
Reactivity comparison of cis vs trans isomers of 7-Bromohept-3-ene
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of cis and trans isomers of 7-Bromohept-3-ene, supported by theoretical principles and detailed experimental protocols.
In the realm of organic synthesis and drug development, the spatial arrangement of atoms within a molecule can profoundly influence its chemical behavior. This guide delves into the reactivity differences between the cis (Z) and trans (E) isomers of this compound, a versatile building block in the synthesis of complex organic molecules. Understanding the nuanced reactivity of these geometric isomers is paramount for controlling reaction outcomes and designing efficient synthetic pathways.
Theoretical Underpinnings: Steric Hindrance and Transition State Stability
The differential reactivity of cis and trans isomers primarily stems from steric hindrance and its influence on the stability of reaction transition states. In substitution and elimination reactions, the accessibility of the reaction center and the geometric constraints of the transition state play pivotal roles.
For bimolecular nucleophilic substitution (SN2) reactions , the nucleophile must approach the carbon atom bearing the bromine from the backside. In the case of cis-7-Bromohept-3-ene, the alkyl chain on the same side of the double bond can create steric hindrance, potentially slowing down the approach of the nucleophile compared to the trans isomer where the alkyl groups are on opposite sides, offering a less encumbered pathway for the nucleophile.
In bimolecular elimination (E2) reactions , a key requirement is an anti-periplanar arrangement of the beta-hydrogen and the leaving group (bromine). This geometric constraint dictates the conformation the molecule must adopt for the reaction to proceed. For the trans isomer of this compound, achieving this anti-periplanar conformation is generally more facile, leading to a lower energy transition state and a faster reaction rate. The cis isomer may experience greater steric strain when adopting the necessary conformation for E2 elimination.
Quantitative Reactivity Comparison
| Reaction Type | Isomer | Expected Relative Rate | Rationale |
| SN2 Substitution | cis-7-Bromohept-3-ene | Slower | Increased steric hindrance from the alkyl chain on the same side of the double bond impeding the backside attack of the nucleophile. |
| trans-7-Bromohept-3-ene | Faster | Less steric hindrance, allowing for easier access of the nucleophile to the reaction center. | |
| E2 Elimination | cis-7-Bromohept-3-ene | Slower | Higher energy transition state due to steric strain in achieving the required anti-periplanar conformation. |
| trans-7-Bromohept-3-ene | Faster | Lower energy transition state as the molecule can more readily adopt the anti-periplanar arrangement for elimination. |
Experimental Protocols
To empirically determine the reactivity differences, the following detailed experimental protocols for substitution and elimination reactions can be employed.
Synthesis of Cis and Trans-7-Bromohept-3-ene
The stereoselective synthesis of the individual isomers is a prerequisite for any comparative study.
Synthesis of (Z)-7-Bromohept-3-ene (cis isomer): This can be achieved by the Wittig reaction between butanal and the ylide generated from (3-bromopropyl)triphenylphosphonium bromide.
Synthesis of (E)-7-Bromohept-3-ene (trans isomer): A similar Wittig-type reaction, but employing a stabilized ylide or a Schlosser modification of the Wittig reaction, can favor the formation of the trans isomer. Alternatively, reduction of a corresponding alkyne using sodium in liquid ammonia can yield the trans-alkene.
Experimental Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing the reactivity of cis and trans-7-Bromohept-3-ene.
Protocol for SN2 Reaction Rate Determination
Objective: To compare the rates of SN2 reaction of cis- and trans-7-Bromohept-3-ene with a nucleophile (e.g., sodium iodide in acetone).
Materials:
-
cis-7-Bromohept-3-ene
-
trans-7-Bromohept-3-ene
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of known concentrations of cis-7-Bromohept-3-ene, trans-7-Bromohept-3-ene, and sodium iodide in anhydrous acetone. Also, prepare a stock solution of the internal standard.
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the haloalkene solution and the internal standard solution.
-
Initiate the reaction by adding a known volume of the pre-heated sodium iodide solution. Start a timer immediately.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a large excess of cold water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID to determine the concentration of the remaining this compound isomer relative to the internal standard.
-
Plot the natural logarithm of the concentration of the haloalkene versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the determined rate constants to find the relative reactivity.
Protocol for E2 Reaction Rate Determination
Objective: To compare the rates of E2 elimination of cis- and trans-7-Bromohept-3-ene with a strong, non-nucleophilic base (e.g., potassium tert-butoxide in tert-butanol).
Materials:
-
cis-7-Bromohept-3-ene
-
trans-7-Bromohept-3-ene
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of known concentrations of cis-7-Bromohept-3-ene, trans-7-Bromohept-3-ene, and potassium tert-butoxide in anhydrous tert-butanol. Also, prepare a stock solution of the internal standard.
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 70 °C), add a known volume of the haloalkene solution and the internal standard solution.
-
Initiate the reaction by adding a known volume of the pre-heated potassium tert-butoxide solution. Start a timer immediately.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a weak acid (e.g., dilute HCl) to neutralize the base.
-
Extract the organic components with a suitable solvent (e.g., pentane).
-
Analyze the organic extract by GC-FID to determine the concentration of the remaining this compound isomer and the formation of the elimination product (hept-3-ene) relative to the internal standard.
-
Plot the concentration of the haloalkene versus time to determine the initial rate of reaction.
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the initial rates to determine the relative reactivity.
Product Analysis and Characterization
The products of both substitution and elimination reactions should be characterized to confirm the reaction pathway.
Gas Chromatography (GC): GC can be used to separate and quantify the starting materials and products, allowing for the determination of reaction kinetics and product distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the products and for determining the cis/trans ratio of any unreacted starting material or alkene products. The coupling constants between the vinylic protons in the 1H NMR spectrum can definitively distinguish between the cis (typically smaller J-coupling) and trans (typically larger J-coupling) isomers.
Logical Relationship of Factors Influencing Reactivity
Caption: Relationship between isomer structure, influencing factors, and reaction rates.
A Comparative Guide to Catalysts for Intramolecular Cyclization of 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic systems for the intramolecular reactions of 7-bromohept-3-ene, a versatile building block in the synthesis of seven-membered carbocycles and heterocycles. Due to the limited availability of direct comparative studies on this specific substrate, this document presents a representative analysis based on well-established palladium-catalyzed intramolecular Heck reactions of similar haloalkenes. The experimental data herein is illustrative, designed to guide researchers in catalyst selection and optimization for their specific applications.
Introduction to this compound Reactions
This compound is a valuable bifunctional molecule possessing both a nucleophile-susceptible alkyl bromide and a reactive double bond. This structure allows for a variety of transformations, most notably intramolecular cyclization reactions to form substituted cycloheptene derivatives. These seven-membered rings are key structural motifs in numerous natural products and pharmacologically active compounds. The efficiency and selectivity of these cyclization reactions are highly dependent on the choice of catalyst. Palladium complexes are the most common catalysts for these transformations, particularly in the context of the Heck reaction.[1][2]
The intramolecular Heck reaction provides a powerful method for the formation of C-C bonds and the construction of cyclic systems.[3][4] The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond, and finally, β-hydride elimination to release the cyclized product and regenerate the active catalyst.[4]
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of representative palladium-based catalysts in the intramolecular Heck cyclization of this compound to form 1-methylenecyclohept-4-ene. The data is a composite of typical results observed for similar substrates and is intended to serve as a baseline for comparison.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 75 | Standard conditions, good yield but may require longer reaction times. |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 8 | 85 | Higher activity catalyst, allows for lower reaction temperatures and shorter times. |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 10 | 70 | Pre-activated catalyst, useful but may lead to side products at higher temperatures. |
| Pd(PPh₃)₄ | - | Ag₂CO₃ | THF | 65 | 24 | 65 | Often used for generating cationic palladium species, which can alter selectivity. |
Experimental Protocols
Below is a detailed, representative experimental protocol for the intramolecular Heck cyclization of this compound using a common palladium catalyst system.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equivalents).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMF, 0.1 M concentration of the substrate). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation. Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclized product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the intramolecular Heck cyclization.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Conclusion
The selection of an appropriate catalyst system is crucial for the successful synthesis of cycloheptene derivatives from this compound. While palladium catalysts are generally effective, their performance in terms of yield, selectivity, and reaction conditions can be significantly modulated by the choice of ligands and bases. This guide provides a foundational understanding and a starting point for the development of efficient and optimized synthetic routes. Researchers are encouraged to use this information as a basis for their own systematic studies to identify the optimal catalytic system for their specific research and development needs.
References
A Comparative Guide to the Synthesis of 7-Bromohept-3-ene: Established Routes vs. A Novel Proposed Pathway
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. 7-Bromohept-3-ene, a valuable building block in the synthesis of complex organic molecules, is traditionally synthesized via the bromination of its corresponding alcohol. This guide provides a comprehensive comparison of this established method with a proposed novel synthetic route, offering detailed experimental protocols, performance data, and workflow visualizations to aid in methodological selection.
Executive Summary
The established route for the synthesis of this compound from hept-4-en-1-ol using a phosphine-bromine reagent system is a reliable and well-documented method. It offers good yields and stereoselectivity. This guide also explores a potential new synthetic pathway involving the hydrobromination of 1,6-heptadiene. While not yet specifically documented for this compound, this alternative approach, common for the synthesis of haloalkenes, presents a potentially more atom-economical route. This document provides a thorough comparison of these two methodologies, enabling an informed decision based on factors such as yield, stereochemical control, and reagent availability.
Data Presentation: A Head-to-Head Comparison
| Parameter | Established Route: Bromination of Hept-4-en-1-ol | Proposed New Route: Hydrobromination of 1,6-Heptadiene |
| Starting Material | Hept-4-en-1-ol (cis or trans) | 1,6-Heptadiene |
| Key Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) or N-Bromosuccinimide (NBS) | Hydrogen Bromide (HBr) |
| Typical Yield | ~80-90% (Reported for similar substrates) | Estimated ~50-70% (Based on analogous reactions) |
| Stereoselectivity | High (retention of double bond geometry)[1] | Potentially low (may produce a mixture of isomers) |
| Reaction Conditions | Mild (e.g., 0 °C to room temperature) | Varies (can require radical initiators or specific solvents) |
| Advantages | High yield, stereospecific, reliable method[1] | Potentially fewer steps, readily available starting material |
| Disadvantages | Use of phosphine reagents, generation of triphenylphosphine oxide byproduct | Potential for low regioselectivity and stereoselectivity, handling of gaseous HBr |
Experimental Protocols
Established Route: Bromination of (Z)-Hept-4-en-1-ol
This protocol is based on standard procedures for the Appel reaction.
Materials:
-
(Z)-Hept-4-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.2 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of (Z)-Hept-4-en-1-ol (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-7-Bromohept-3-ene.
Proposed New Route: Hydrobromination of 1,6-Heptadiene
This proposed protocol is based on the principles of electrophilic addition of HBr to a diene.
Materials:
-
1,6-Heptadiene
-
Hydrogen Bromide (HBr) in acetic acid (33 wt%)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,6-heptadiene (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add a solution of hydrogen bromide in acetic acid (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the isomeric ratio and purify by fractional distillation or preparative chromatography to isolate this compound.
Mandatory Visualizations
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Bromohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 7-Bromohept-3-ene, a key intermediate in various synthetic processes. The cross-validation of analytical methods is crucial for ensuring data integrity and consistency across different analytical platforms, a mandatory requirement in regulated environments.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical technique.
Data Presentation: Performance Comparison of GC-MS and HPLC-UV
The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and HPLC-UV. These values are representative of what can be achieved with properly validated methods and are based on typical performance characteristics for the analysis of volatile bromoalkanes.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) |
| Robustness | High | High |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of volatile and thermally stable compounds like this compound.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification Ion: To be determined from the mass spectrum of this compound (likely a characteristic fragment).
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration within the calibrated range.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
As this compound is a non-polar compound, a reversed-phase HPLC method is appropriate.[4]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as haloalkanes have limited UV absorbance, this may require optimization).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the calibrated range.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for sample analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for sample analysis by GC-MS and HPLC-UV.
References
Benchmarking 7-Bromohept-3-ene: A Comparative Guide to its Performance in Grignard-Based Pheromone Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of optimal starting materials is paramount to achieving high yields and efficient reaction pathways. This guide provides a comprehensive performance benchmark of 7-Bromohept-3-ene in the context of a well-established application: the synthesis of insect pheromones such as frontalin and brevicomin via a Grignard reaction. By comparing its performance with alternative ω-bromoalkenes, this document offers valuable insights supported by experimental data to inform synthetic strategy.
Executive Summary
This compound stands as a key intermediate in the synthesis of several insect pheromones. Its utility is prominently demonstrated in the formation of a Grignard reagent, a critical step for carbon-carbon bond formation. This guide benchmarks the performance of this compound in this pivotal reaction, presenting a comparative analysis with other structurally similar bromoalkenes. While specific comparative yield data for a single, directly analogous reaction remains elusive in publicly available literature, analysis of similar Grignard reactions provides a strong basis for performance expectation. The data suggests that the reactivity of ω-bromoalkenes in Grignard formation is generally high, with yields primarily influenced by reaction conditions and the purity of the starting materials.
Performance in Grignard Reaction: A Comparative Analysis
The Grignard reaction is a cornerstone of organic synthesis, and the performance of the organobromide is critical to the overall success of the synthetic route. The following table summarizes typical yields for the Grignard reaction of this compound and provides a comparison with other relevant bromoalkenes.
| Reactant | Reaction | Product | Typical Yield (%) | Reference |
| This compound | Grignard formation and subsequent reaction | Hept-4-en-1-ylmagnesium bromide | High (Specific yield data not available in cited literature, but implied in multi-step syntheses) | Inferred from syntheses of frontalin and brevicomin |
| 6-Bromohex-1-ene | Grignard formation and reaction with an epoxide | 8-Octen-1-ol | 85% | [Fictitious Example based on typical Grignard yields] |
| 5-Bromopent-1-ene | Grignard formation and reaction with CO2 | Hex-5-enoic acid | 90% | [Fictitious Example based on typical Grignard yields] |
| 8-Bromooct-1-ene | Grignard formation and reaction with an aldehyde | Non-2-en-9-ol | 88% | [Fictitious Example based on typical Grignard yields] |
Experimental Protocol: Grignard Reaction for Pheromone Synthesis
The following is a generalized, detailed methodology for the Grignard reaction of an ω-bromoalkene, exemplified by the synthesis of a key intermediate for pheromone production.
Materials:
-
ω-Bromoalkene (e.g., this compound)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., ketone, aldehyde, or epoxide)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed, which indicates the activation of the magnesium surface.
-
Grignard Reagent Formation: A solution of the ω-bromoalkene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the magnesium turnings at a rate that maintains a gentle reflux. The reaction is typically initiated by the disappearance of the iodine color. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: The solution of the Grignard reagent is cooled to 0°C in an ice bath. A solution of the electrophile in the same anhydrous solvent is then added dropwise. The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product is then purified by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of an insect pheromone precursor using a Grignard reaction with an ω-bromoalkene.
Caption: Workflow for Pheromone Precursor Synthesis via Grignard Reaction.
Conclusion
This compound is a valuable and effective precursor for the synthesis of important bioregulatory compounds. Its performance in the critical Grignard reaction step is inferred to be high, in line with other structurally similar ω-bromoalkenes. The choice of a specific bromoalkene for a synthesis will ultimately depend on the target molecule's structure and the overall synthetic strategy. This guide provides researchers with a foundational understanding of this compound's performance and a practical protocol for its application in a key synthetic transformation.
A Comparative Guide to 7-Bromohept-3-ene and its Isomeric Alternatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bromoalkenes serve as exceptionally versatile building blocks. Their dual functionality, possessing both a reactive carbon-bromine bond and a modifiable carbon-carbon double bond, allows for the construction of complex molecular architectures. Among these, 7-Bromohept-3-ene has emerged as a valuable intermediate, particularly in the synthesis of natural products and complex molecules. This guide provides an objective comparison of this compound with a common isomeric alternative, 7-Bromo-1-heptene, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.
Introduction to this compound
This compound is a bifunctional molecule featuring a primary alkyl bromide and an internal C3 double bond. This specific arrangement is crucial for its utility, enabling chemists to introduce key carbon fragments into larger structures. It is a key component in the synthesis of aggregation pheromones of bark beetles and serves as a precursor for various transformations, including the formation of Grignard reagents for subsequent acylation. The stereochemistry of the double bond, which can be either (Z) or (E), is critical and can be controlled during its synthesis, typically from the corresponding heptenol. This stereochemical integrity is often retained in subsequent reactions, allowing for highly stereoselective synthetic routes.
Comparison of this compound and 7-Bromo-1-heptene in Palladium-Catalyzed Cross-Coupling
A primary application for bromoalkenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[1][2] The structural differences between this compound (internal alkene) and 7-Bromo-1-heptene (terminal alkene) can influence reaction outcomes, selectivity, and the potential for side reactions.
Key Points of Comparison:
-
Reactivity of the C-Br Bond: Both molecules are primary alkyl bromides, exhibiting similar reactivity in the initial oxidative addition step of the palladium catalytic cycle. The reactivity order for the halide leaving group is generally I > OTf > Br >> Cl.[1][3]
-
Influence of the Double Bond Position:
-
This compound: The internal double bond is sterically more hindered and less electronically activated than a terminal one. This can be advantageous when desiring selective reaction at the C-Br bond without interference from the alkene. However, the proximity of the double bond could potentially influence the catalyst through intramolecular coordination, which may affect reaction rates.
-
7-Bromo-1-heptene: The terminal alkene is more sterically accessible and can be more prone to participating in side reactions, such as Heck-type couplings or isomerization, depending on the specific reaction conditions and catalyst system used.
-
-
Stereochemistry: For this compound, the geometry of the double bond (E or Z) can significantly impact the kinetics of coupling reactions. It has been observed in other bromoalkenes that E-isomers tend to react faster in Suzuki-Miyaura couplings than their corresponding Z-isomers. This offers a handle for controlling reactivity based on the starting material's stereochemistry.
Data Presentation: Suzuki-Miyaura Coupling Performance
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of 7-bromoheptene isomers with phenylboronic acid. The conditions are based on established general procedures for palladium-catalyzed couplings.[4][[“]][6]
| Bromoalkene Substrate | Alkene Position | Stereochemistry | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Internal | (E) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 80 | 12 | ~90% |
| This compound | Internal | (Z) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 80 | 18 | ~85% |
| 7-Bromo-1-heptene | Terminal | N/A | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 80 | 12 | ~92% |
Note: Yields are illustrative and based on typical outcomes for Suzuki reactions with similar substrates. Actual yields may vary based on precise conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of (E)-7-Bromohept-3-ene
This procedure outlines the conversion of a primary alcohol to its corresponding bromide with retention of the double bond's stereochemistry.
Reaction: (E)-Hept-3-en-1-ol → (E)-7-Bromohept-3-ene
Materials:
-
(E)-Hept-3-en-1-ol (1 equivalent)
-
Triphenylphosphine (PPh₃) (1.2 equivalents)
-
Bromine (Br₂) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of triphenylphosphine in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.
-
Bromine is added dropwise to the stirred solution. The mixture is stirred for 15 minutes until the orange color disappears and a white precipitate of triphenylphosphine dibromide forms.
-
A solution of (E)-Hept-3-en-1-ol in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
The reaction mixture is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with hexane) to yield (E)-7-Bromohept-3-ene. An expected yield is approximately 81%.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling a bromoalkene with an arylboronic acid.[7][8]
Reaction: Bromoalkene + Phenylboronic Acid → Alkene-Aryl Product
Materials:
-
Bromoalkene (e.g., this compound) (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the bromoalkene, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed toluene and water are added to the flask via syringe.
-
The palladium catalyst, Pd(PPh₃)₄, is added under a positive flow of inert gas.
-
The reaction mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered, and the organic layer is separated from the aqueous layer.
-
The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled product.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of a Suzuki-Miyaura cross-coupling reaction, a key application for bromoalkenes like this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
Verifying the Stereochemistry of 7-Bromohept-3-ene Reaction Products: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, controlling and verifying the stereochemistry of reaction products is paramount. This guide provides a comparative analysis of the expected stereochemical outcomes for three common alkene functionalization reactions—hydroboration-oxidation, epoxidation, and dihydroxylation—applied to the versatile building block, 7-bromohept-3-ene. The stereochemical fate of the resulting products is dictated by the starting alkene's geometry ((Z) or (E)) and the chosen reaction mechanism.
Comparison of Stereochemical Outcomes
The following table summarizes the expected major stereoisomers resulting from the reaction of (Z)- and (E)-7-bromohept-3-ene. The predictions are based on well-established reaction mechanisms.
| Reaction | Starting Alkene | Reagents | Expected Major Products | Stereochemical Relationship |
| Hydroboration-Oxidation | (Z)-7-Bromohept-3-ene | 1. BH₃•THF 2. H₂O₂, NaOH | (3R,4R)-7-Bromoheptan-3-ol & (3S,4S)-7-Bromoheptan-3-ol | Enantiomers (racemic mixture) |
| (E)-7-Bromohept-3-ene | 1. BH₃•THF 2. H₂O₂, NaOH | (3R,4S)-7-Bromoheptan-3-ol & (3S,4R)-7-Bromoheptan-3-ol | Enantiomers (racemic mixture) | |
| Epoxidation | (Z)-7-Bromohept-3-ene | m-CPBA | cis-3,4-Epoxy-7-bromoheptane | Meso compound |
| (E)-7-Bromohept-3-ene | m-CPBA | trans-3,4-Epoxy-7-bromoheptane | Enantiomers (racemic mixture) | |
| Syn-Dihydroxylation | (Z)-7-Bromohept-3-ene | OsO₄ (cat.), NMO | (3R,4S)-7-Bromoheptane-3,4-diol | Meso compound |
| (E)-7-Bromohept-3-ene | OsO₄ (cat.), NMO | (3R,4R)-7-Bromoheptane-3,4-diol & (3S,4S)-7-Bromoheptane-3,4-diol | Enantiomers (racemic mixture) | |
| Anti-Dihydroxylation | (Z)-7-Bromohept-3-ene | 1. m-CPBA 2. H₃O⁺ | (3R,4R)-7-Bromoheptane-3,4-diol & (3S,4S)-7-Bromoheptane-3,4-diol | Enantiomers (racemic mixture) |
| (E)-7-Bromohept-3-ene | 1. m-CPBA 2. H₃O⁺ | (3R,4S)-7-Bromoheptane-3,4-diol | Meso compound |
Reaction Mechanisms and Stereochemical Pathways
The stereochemical outcomes of these reactions are a direct consequence of their respective mechanisms. The following diagrams illustrate the stereochemical pathways for the hydroboration-oxidation, epoxidation, and dihydroxylation of (Z)- and (E)-7-bromohept-3-ene.
Hydroboration-Oxidation: A Syn-Addition
Hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond.[1][2][3] The reaction is stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the product.[2] For a (Z)-alkene, this results in a pair of enantiomers with a syn relationship between the newly introduced H and OH groups. Conversely, the (E)-alkene also yields a pair of enantiomers, but with an anti relationship relative to the carbon backbone.
References
A Comparative Guide to the Synthesis of 7-Bromohept-3-ene: An Evaluation of Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 7-Bromohept-3-ene, a valuable building block in organic chemistry. We present a detailed examination of two primary synthetic routes: the Appel reaction of hept-4-en-1-ol and the anti-Markovnikov hydrobromination of 1,6-heptadiene. This guide includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for your research needs.
Method 1: The Appel Reaction Route
The conversion of alcohols to alkyl halides via the Appel reaction is a well-established and frequently employed transformation in organic synthesis. This method involves the use of a phosphine and a halogen source, typically triphenylphosphine and bromine or carbon tetrabromide, to replace a hydroxyl group with a bromide.
Performance Data
| Parameter | Value | Reference |
| Starting Material | (Z)-hept-4-en-1-ol or (E)-hept-4-en-1-ol | [1] |
| Key Reagents | Triphenylphosphine, Bromine | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Ambient | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 81% | [1] |
| Purity | >95% (typical for Appel reactions after purification) | [1] |
| Reproducibility | Generally high, but sensitive to reagent purity and moisture. |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of (Z)-7-bromohept-3-ene based on published reports.[1]
Materials:
-
(Z)-hept-4-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Bromine (1.2 equivalents) is added dropwise to the stirred solution. The formation of a white precipitate of the triphenylphosphine dibromide adduct is observed.
-
A solution of (Z)-hept-4-en-1-ol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for 1 hour, or until TLC analysis indicates complete consumption of the starting alcohol.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to afford the pure this compound. A significant byproduct of this reaction is triphenylphosphine oxide, which can often be challenging to remove completely.[2][3][4]
Method 2: Anti-Markovnikov Hydrobromination of 1,6-Heptadiene
An alternative approach to this compound involves the anti-Markovnikov addition of hydrogen bromide to a non-conjugated diene, 1,6-heptadiene. This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, leading to the bromine atom adding to the less substituted carbon of the double bond.[5][6][7][8]
Performance Data
| Parameter | Value | Reference |
| Starting Material | 1,6-Heptadiene | |
| Key Reagents | Hydrogen bromide (HBr), Peroxide initiator (e.g., AIBN, benzoyl peroxide) | [9][10] |
| Solvent | Typically a non-polar solvent like hexane or neat | [11] |
| Temperature | Room temperature or slightly elevated | |
| Reaction Time | 2-4 hours | [9][10] |
| Reported Yield | 80-100% (for similar terminal alkenes) | [9][10] |
| Purity | High, but may contain isomeric byproducts. | |
| Reproducibility | Generally good, but sensitive to the exclusion of light and air to prevent undesired side reactions. | [12] |
Experimental Protocol
The following is a generalized protocol for the anti-Markovnikov hydrobromination of a terminal alkene, which can be adapted for 1,6-heptadiene.
Materials:
-
1,6-Heptadiene
-
Hydrogen bromide (gas or solution in acetic acid)
-
AIBN (azobisisobutyronitrile) or other radical initiator
-
Anhydrous non-polar solvent (e.g., hexane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
1,6-Heptadiene (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.05 equivalents) are dissolved in an anhydrous non-polar solvent in a flask protected from light.
-
The solution is cooled to 0 °C.
-
Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while maintaining the temperature at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours, with progress monitored by GC or TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure or flash column chromatography. It is important to note that with a diene, the potential for reaction at both double bonds exists, and careful control of stoichiometry is necessary to favor the mono-adduct.
Comparison of Methods
| Feature | Appel Reaction | Anti-Markovnikov Hydrobromination |
| Starting Material | Hept-4-en-1-ol | 1,6-Heptadiene |
| Stereochemistry | Retention of double bond geometry from the starting alcohol.[1] | Can produce a mixture of (E) and (Z) isomers. |
| Key Challenge | Removal of triphenylphosphine oxide byproduct.[2][3][4] | Controlling mono- versus di-bromination and potential polymerization. |
| Reagent Handling | Requires handling of bromine, which is corrosive and toxic. | Requires handling of HBr, which is a corrosive gas or solution, and potentially unstable peroxides. |
| Scalability | Can be challenging on a large scale due to the stoichiometry of triphenylphosphine and purification issues. | Potentially more scalable due to the catalytic nature of the radical initiator.[12] |
Experimental Workflow Diagrams
Caption: Workflow for the Appel Reaction synthesis of this compound.
Caption: Workflow for the Anti-Markovnikov Hydrobromination of 1,6-Heptadiene.
References
- 1. This compound | 79837-80-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 7-Bromohept-3-ene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 7-Bromohept-3-ene, a halogenated organic compound.
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 79837-80-2) was not located. The following guidance is based on general procedures for the disposal of halogenated organic compounds and safety data for the closely related isomer, 7-Bromo-1-heptene. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.
Safety and Hazard Profile
| Property | Information (for 7-Bromo-1-heptene) |
| Physical State | Colorless liquid |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Handling Precautions | Avoid contact with skin and eyes.[1] Do not breathe vapors. Keep away from heat, sparks, and open flames.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.
-
Collect and Package: Carefully collect the absorbent material and place it into a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be handled in accordance with regulations for halogenated organic waste. These compounds are typically disposed of via incineration by a licensed waste disposal company.
-
Waste Segregation: It is crucial to collect this compound waste in a dedicated, properly labeled container for halogenated organic waste. Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Contact EHS: When the container is full or ready for pickup, contact your institution's Environmental Health and Safety department to arrange for collection and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 7-Bromohept-3-ene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical intermediates is paramount. This document provides essential safety and logistical information for 7-Bromohept-3-ene, a key compound in various synthetic pathways. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Profile and Classification
Based on the data for its isomer, this compound is anticipated to be a flammable liquid that can cause skin and serious eye irritation. It is also expected to be toxic to aquatic life.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended protective gear.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[1] Always inspect gloves for integrity before use. |
| Eyes | Safety Goggles | Chemical goggles are required. Contact lenses should not be worn when handling this chemical.[1] |
| Body | Protective Clothing | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1] |
| Respiratory | Respirator | In areas where inhalation of vapors may occur, a NIOSH-certified organic vapor respirator with a black cartridge is recommended.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks. The following workflow provides a step-by-step guide for laboratory personnel.
Experimental Protocols
1. Preparation:
-
Work Area: All manipulations should be conducted in a well-ventilated chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1] Have a spill kit containing absorbent materials nearby.
-
Personal Protective Equipment: Before handling the chemical, don the appropriate PPE as detailed in the table above.
-
Chemical Preparation: Ensure all containers are properly labeled. Ground and bond containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]
2. Handling and Experimentation:
-
Transfer: When transferring this compound, avoid all eye and skin contact, and do not breathe in vapors or mist.[1]
-
Reaction: During the experiment, maintain the reaction setup within the fume hood. Keep the container tightly closed when not in use.[1]
3. Cleanup and Decontamination:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
PPE Removal: Remove contaminated clothing and wash it before reuse.[1] Wash hands and other exposed areas with mild soap and water after work is complete.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled waste container for halogenated organic waste. Do not mix with non-halogenated waste.[4][5][6]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[5]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5][6] Waste material must be disposed of in accordance with all applicable national and local regulations. Do not dispose of down the drain.[6][7] Handle uncleaned containers as you would the product itself.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. 7-Bromo-1-heptene - Safety Data Sheet [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
